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Core Science & Biosynthesis

Foundational

The Biosynthesis of meso-2,6-Diaminopimelate in Gram-Negative Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of m-DAP in Bacterial Survival and as a Therapeutic Target In the realm of bacterial physiology, the integrity of the cell wall is paramount for survival. For Gram-negative bacteria, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of m-DAP in Bacterial Survival and as a Therapeutic Target

In the realm of bacterial physiology, the integrity of the cell wall is paramount for survival. For Gram-negative bacteria, a key component of the peptidoglycan that provides this structural rigidity is meso-2,6-diaminopimelate (m-DAP).[1][2] This unique amino acid is not only essential for cell wall biosynthesis but also serves as the immediate precursor to L-lysine, a fundamental building block for protein synthesis.[3][4] The metabolic pathway responsible for the de novo synthesis of m-DAP is absent in mammals, making the enzymes involved in this pathway highly attractive targets for the development of novel antibacterial agents with a selective mode of action.[3][5] This guide provides an in-depth technical overview of the m-DAP biosynthesis pathway in Gram-negative bacteria, focusing on the core enzymatic reactions, regulatory mechanisms, and proven experimental methodologies for its investigation.

The Succinylase Variant: The Predominant m-DAP Biosynthesis Pathway in Gram-Negative Bacteria

While several variations of the DAP pathway exist in bacteria, the succinylase pathway is the most prevalent in Gram-negative organisms.[3] This multi-step enzymatic cascade begins with precursors from central metabolism and culminates in the production of m-DAP. The subsequent sections will dissect each critical step of this pathway.

Step 1: The Commitment to Lysine and m-DAP Synthesis via Dihydrodipicolinate Synthase (DHDPS)

The entry point and the first committed step of the m-DAP pathway is the condensation of L-aspartate-β-semialdehyde (ASA) and pyruvate, a reaction catalyzed by dihydrodipicolinate synthase (DHDPS), encoded by the dapA gene.[6][7] This aldol-like condensation reaction forms (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[7] The kinetic mechanism of DHDPS from Escherichia coli has been shown to be pH-dependent, exhibiting a Ping Pong mechanism at pH 8.0, where pyruvate binds first, and a sequential ordered mechanism at a lower pH of 5.7.[8][9]

Allosteric Regulation: A crucial aspect of DHDPS is its allosteric regulation by the end-product of the pathway, L-lysine.[10][11] L-lysine acts as a feedback inhibitor, binding to a site distinct from the active site and reducing the enzyme's catalytic efficiency.[9][10][12] In E. coli, L-lysine is a partial inhibitor, achieving approximately 90% inhibition at saturating concentrations, with a Ki of about 0.3 mM at pH 8.0.[8][9] This feedback inhibition is a critical mechanism for controlling the flux through the pathway and maintaining cellular homeostasis of lysine and m-DAP.

Step 2: Reduction to Tetrahydrodipicolinate by Dihydrodipicolinate Reductase (DHDPR)

The unstable product of the DHDPS reaction, HTPA, is subsequently reduced to 2,3,4,5-tetrahydrodipicolinate (THDP) by the enzyme dihydrodipicolinate reductase (DHDPR), encoded by the dapB gene.[13] This reaction is dependent on the cofactor NAD(P)H.[13][14] The E. coli enzyme displays a preference for NADH over NADPH.[13] The kinetic mechanism for DHDPR is ordered, with the reduced nucleotide binding to the enzyme before THDP.[13]

Step 3: Succinylation of Tetrahydrodipicolinate by Tetrahydrodipicolinate N-Succinyltransferase (DapD)

The pathway then proceeds with the succinylation of THDP, a reaction catalyzed by tetrahydrodipicolinate N-succinyltransferase (DapD). This enzyme utilizes succinyl-CoA as the acyl donor to produce N-succinyl-L-α-amino-ε-ketopimelate. This acylation step is a key feature of the succinylase variant of the DAP pathway.

Step 4: Transamination by N-Succinyl-Diaminopimelate Aminotransferase (DapC)

The keto group of N-succinyl-L-α-amino-ε-ketopimelate is then converted to an amino group through a transamination reaction catalyzed by N-succinyl-diaminopimelate aminotransferase (DapC). This enzyme typically utilizes glutamate as the amino donor.

Step 5: Deacylation by Succinyl-Diaminopimelate Desuccinylase (DapE)

The succinyl group is then removed from N-succinyl-L,L-diaminopimelate by the action of succinyl-diaminopimelate desuccinylase (DapE), a metallohydrolase that yields L,L-diaminopimelate and succinate.[15][16] This enzyme is a homodimer and its activity is dependent on the presence of zinc ions.[17]

Step 6: Epimerization to the meso-Isomer by Diaminopimelate Epimerase (DapF)

The penultimate step in the formation of m-DAP is the stereochemical conversion of L,L-diaminopimelate to meso-diaminopimelate. This epimerization is catalyzed by diaminopimelate epimerase (DapF).[18][19]

Step 7: The Final Branch Point - Decarboxylation to L-Lysine by Diaminopimelate Decarboxylase (DAPDC)

Meso-diaminopimelate stands at a crucial metabolic branch point. It can either be directly incorporated into the peptidoglycan structure or be decarboxylated to form L-lysine.[2][4] This irreversible decarboxylation is catalyzed by the pyridoxal-5'-phosphate (PLP)-dependent enzyme, diaminopimelate decarboxylase (DAPDC), encoded by the lysA gene.[1][4] The activity of DAPDC is regulated by high concentrations of its product, L-lysine.[4]

Visualizing the m-DAP Biosynthesis Pathway

mDAP_Pathway cluster_main meso-2,6-Diaminopimelate Biosynthesis (Succinylase Pathway) ASA L-Aspartate-β-semialdehyde DHDPS DHDPS ASA->DHDPS Pyruvate Pyruvate Pyruvate->DHDPS HTPA (4S)-4-Hydroxy-2,3,4,5-tetrahydro- (2S)-dipicolinic acid DHDPR DHDPR HTPA->DHDPR DapB (NAD(P)H -> NAD(P)+) THDP 2,3,4,5-Tetrahydrodipicolinate DapD DapD THDP->DapD DapD (Succinyl-CoA -> CoA) NSAKP N-Succinyl-L-α-amino-ε-ketopimelate DapC DapC NSAKP->DapC DapC (Glutamate -> α-Ketoglutarate) NSDAP N-Succinyl-L,L-diaminopimelate DapE DapE NSDAP->DapE DapE (H2O -> Succinate) LL_DAP L,L-Diaminopimelate DapF DapF LL_DAP->DapF DapF m_DAP meso-2,6-Diaminopimelate Peptidoglycan Peptidoglycan Synthesis m_DAP->Peptidoglycan DAPDC DAPDC m_DAP->DAPDC DAPDC (LysA) (PLP-dependent) Lysine L-Lysine Lysine->DHDPS Allosteric Inhibition DHDPS->HTPA DapA DHDPR->THDP DapD->NSAKP DapC->NSDAP DapE->LL_DAP DapF->m_DAP DAPDC->Lysine

Caption: The succinylase pathway for meso-2,6-diaminopimelate biosynthesis in Gram-negative bacteria.

Experimental Protocols for Studying the m-DAP Pathway

Investigating the enzymes of the m-DAP pathway is crucial for understanding their function and for the development of inhibitors. The following are detailed, step-by-step methodologies for assaying the activity of key enzymes in this pathway.

Protocol 1: Dihydrodipicolinate Synthase (DHDPS) Coupled Enzyme Assay

This assay measures the activity of DHDPS by coupling the production of its product, HTPA, to the activity of DHDPR, which can be monitored spectrophotometrically.[20]

Principle: DHDPS catalyzes the formation of HTPA from pyruvate and ASA. In the presence of excess DHDPR and NAD(P)H, HTPA is immediately reduced to THDP, with the concomitant oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm due to NAD(P)H oxidation is directly proportional to the DHDPS activity.[20]

Reagents and Buffers:

  • Assay Buffer: 100 mM HEPES, pH 8.0[20]

  • Substrates:

    • Pyruvate solution (stock concentration: 100 mM)

    • L-Aspartate-β-semialdehyde (ASA) solution (stock concentration: 10 mM)

  • Cofactor: NADPH or NADH solution (stock concentration: 10 mM)

  • Coupling Enzyme: Purified DHDPR (sufficient concentration to ensure DHDPS is rate-limiting)

  • Enzyme: Purified DHDPS

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • Assay Buffer

    • 0.2 mM NAD(P)H[20]

    • Sufficient concentration of DHDPR

    • Desired concentration of pyruvate (e.g., in the range of 50-500 µM)[9]

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.[5][20]

  • Initiate the reaction by adding ASA to a final concentration (e.g., 0.2 mM).[21]

  • Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹).[21]

Protocol 2: Succinyl-Diaminopimelate Desuccinylase (DapE) Ninhydrin-Based Assay

This colorimetric assay is a robust method for measuring DapE activity, particularly for high-throughput screening of inhibitors.[22][23][24]

Principle: This assay utilizes a modified substrate, N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP). DapE cleaves the succinyl group, exposing a primary amine. This primary amine reacts with ninhydrin to produce a purple-colored compound (Ruhemann's purple), which can be quantified by measuring the absorbance at 570 nm.[22][23]

Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES, pH 7.5[16]

  • Substrate: N⁶-methyl-L,L-SDAP solution (e.g., 2 mM final concentration)[23]

  • Enzyme: Purified DapE (e.g., ~9 nM final concentration)[23]

  • Stop Solution: 8 M Guanidine Hydrochloride[1] (or heat inactivation)

  • Detection Reagent: 2% Ninhydrin solution[16]

Procedure:

  • In a microplate well or microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • Purified DapE

    • Inhibitor or vehicle control (e.g., DMSO, final concentration typically ≤5%)[23]

  • Pre-incubate the mixture at 30°C for 10 minutes.[16]

  • Initiate the reaction by adding N⁶-methyl-L,L-SDAP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[16]

  • Stop the reaction by either adding a stop solution or by heat inactivation (e.g., 100°C for 1 minute).[16]

  • Add the ninhydrin solution and heat at 80-100°C for 10-15 minutes to allow for color development.[15][16]

  • Cool the samples and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Diaminopimelate Decarboxylase (DAPDC) Coupled Enzyme Assay

This continuous spectrophotometric assay measures DAPDC activity by coupling the production of L-lysine to the activity of saccharopine dehydrogenase (SDH).[1][25]

Principle: DAPDC catalyzes the decarboxylation of meso-DAP to produce L-lysine. In the presence of α-ketoglutarate and NADH, SDH catalyzes the conversion of L-lysine and α-ketoglutarate to saccharopine, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the DAPDC activity.[1][25]

Reagents and Buffers:

  • Assay Buffer: 200 mM Tris-HCl, pH 8.0[1]

  • Substrates:

    • meso-Diaminopimelate (m-DAP) solution (e.g., 10 mM final concentration)[1]

    • α-Ketoglutarate solution (e.g., 4 mM final concentration)[1]

  • Cofactors:

    • NADH solution (e.g., 600 µM final concentration)[1]

    • Pyridoxal-5'-phosphate (PLP) solution (e.g., 0.1 mM final concentration)[1]

  • Coupling Enzyme: Purified Saccharopine Dehydrogenase (SDH) (in excess)

  • Enzyme: Purified DAPDC

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing:

    • Assay Buffer

    • α-Ketoglutarate

    • NADH

    • PLP

    • Excess SDH

    • Purified DAPDC

  • Pre-incubate the mixture at room temperature or 37°C.[1][25]

  • Initiate the reaction by adding m-DAP.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • Calculate the initial velocity from the linear portion of the absorbance versus time plot.

Visualizing an Experimental Workflow

DHDPS_Assay_Workflow cluster_workflow DHDPS Coupled Enzyme Assay Workflow A Prepare Reaction Mixture: - Assay Buffer (pH 8.0) - NADPH/NADH - DHDPR (coupling enzyme) - Pyruvate B Pre-incubate at constant temperature (e.g., 25°C, 5-10 min) A->B C Initiate reaction by adding ASA B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Velocity (ΔAbs/min) D->E F Determine DHDPS Activity E->F

Caption: A streamlined workflow for the DHDPS coupled enzyme assay.

Quantitative Data Summary

The following table summarizes key kinetic parameters for several enzymes of the m-DAP biosynthesis pathway from E. coli. These values are essential for designing experiments, interpreting results, and for in silico modeling of the pathway.

EnzymeGeneSubstrateK_m (mM)k_cat (s⁻¹)Reference
DHDPS dapAPyruvate0.45-[26]
ASA0.80-[27]
DAPDC lysAmeso-DAP0.9755[25]

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, buffer composition).

Conclusion and Future Directions

The biosynthesis of meso-2,6-diaminopimelate is an indispensable metabolic pathway for the viability of Gram-negative bacteria. Its absence in humans solidifies its standing as a prime target for the development of novel antibiotics. A thorough understanding of the enzymes involved, their catalytic mechanisms, and their regulation is fundamental for the rational design of potent and specific inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to probe the intricacies of this pathway. Future research efforts should continue to focus on the structural and mechanistic characterization of all the enzymes in the pathway from a wider range of pathogenic bacteria, the exploration of novel inhibitor scaffolds through high-throughput screening and structure-based design, and the investigation of the in vivo consequences of pathway inhibition. Such endeavors will be instrumental in the ongoing battle against antibiotic resistance and the development of the next generation of antibacterial therapeutics.

References

  • Karsten, W. E. (1997). Dihydrodipicolinate Synthase from Escherichia coli: pH Dependent Changes in the Kinetic Mechanism and Kinetic Mechanism of Allosteric Inhibition by l-Lysine. Biochemistry, 36(6), 1730–1739. [Link]

  • Blickling, S., & Knäblein, J. (1999). Feedback Inhibition of Dihydrodipicolinate Synthase Enzymes by L-Lysine*. Biol. Chem., 380(10), 1223-1228. [Link]

  • Soares da Costa, T. P., et al. (2021). Differential lysine-mediated allosteric regulation of plant dihydrodipicolinate synthase isoforms. The FEBS Journal, 288(16), 4865-4884. [Link]

  • Soares da Costa, T. P., et al. (2021). Differential lysine-mediated allosteric regulation of plant dihydrodipicolinate synthase isoforms. ResearchGate. [Link]

  • Karsten, W. E. (1997). Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine. PubMed. [Link]

  • Nocek, B., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. Analytical Biochemistry, 551, 28-34. [Link]

  • St. Leger, K. (2018). Spectrophotometric assay for dapE-encoded N-succinyl-L,L-di aminopimelic acid desuccinylase, a potential antibiotic target. Loyola eCommons. [Link]

  • Saleh, O., et al. (2015). An optimized coupled assay for quantifying diaminopimelate decarboxylase activity. Analytical Biochemistry, 484, 137-142. [Link]

  • Miura, H., et al. (2013). Simple analytic method of diaminopimelate epimerase activity. Journal of Bioscience and Bioengineering, 116(2), 253-255. [Link]

  • Kelland, J. G., et al. (1989). A high-performance liquid chromatography method for the simultaneous assay of diaminopimelate epimerase and decarboxylase. Analytical Biochemistry, 180(2), 298-302. [Link]

  • Olsen, R. K., et al. (2023). Synthesis and Characterization of the N-succinyl-l,l-diaminopimelic Acid Desuccinylase (DapE) Alternate Substrate Analog N,N-dimethyl-l,l-SDAP. Loyola eCommons. [Link]

  • Nocek, B., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. ResearchGate. [Link]

  • Karsten, W. E. (1997). Dihydrodipicolinate Synthase from Escherichia coli: pH Dependent Changes in the Kinetic Mechanism and Kinetic Mechanism of Allosteric Inhibition by l-Lysine. Biochemistry, 36(6), 1730–1739. [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Royal Society of Chemistry. [Link]

  • Tomimitsu, M., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 101. [Link]

  • Fan, F., et al. (2020). Identification of Small-Molecule Inhibitors of Brucella Diaminopimelate Decarboxylase by Using a High-Throughput Screening Assay. Frontiers in Cellular and Infection Microbiology, 9, 466. [Link]

  • Karsten, W. E., et al. (2022). Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate. Acta Crystallographica Section D: Structural Biology, 78(Pt 1), 104-113. [Link]

  • McCoy, A. J., et al. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate兾lysine. Proceedings of the National Academy of Sciences, 103(47), 17919-17924. [Link]

  • Zeymer, C., et al. (2021). Thermostable D-amino acid decarboxylases derived from Thermotoga maritima diaminopimelate decarboxylase. Protein Engineering, Design and Selection, 34, gzab032. [Link]

  • Kim, S., et al. (2018). Crystal structure of dihydrodipicolinate reductase (PaDHDPR) from Paenisporosarcina sp. TG-14: structural basis for NADPH preference as a cofactor. Scientific Reports, 8(1), 7954. [Link]

  • Christoff, R. M., et al. (2022). The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. bioRxiv. [Link]

  • Gupta, R., et al. (2018). Characterization of recombinant dihydrodipicolinate synthase from the bread wheat Triticum aestivum. ResearchGate. [Link]

  • Lakshman, M., et al. (1982). Purification and properties of diaminopimelate decarboxylase of Micrococcus glutamicus. Journal of Biosciences, 4(1), 89-98. [Link]

  • Scapin, G., et al. (1995). Expression, Purification, and Characterization of Escherichia Coli Dihydrodipicolinate Reductase. Journal of Biological Chemistry, 270(43), 25473-25480. [Link]

  • Wikipedia. (n.d.). Diaminopimelate decarboxylase. In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Wu, C., et al. (2023). Enzyme expression kinetics by Escherichia coli during transition from rich to minimal media depends on proteome reserves. eLife, 12, e81232. [Link]

  • InterPro. (n.d.). Diaminopimelate epimerase, DapF (IPR001653). EMBL-EBI. [Link]

  • M-CSA. (n.d.). Dihydrodipicolinate synthase. M-CSA. [Link]

  • Kumpaisal, R., et al. (1987). Purification and Characterization of Dihydrodipicolinate Synthase from Wheat Suspension Cultures. Plant Physiology, 84(3), 735-740. [Link]

  • Kumpaisal, R., et al. (1987). Purification and Characterization of Dihydrodipicolinate Synthase from Wheat Suspension Cultures. Plant Physiology, 84(3), 735-740. [Link]

  • Blickling, S., et al. (1997). Reaction Mechanism of Escherichia coli Dihydrodipicolinate Synthase Investigated by X-ray Crystallography and NMR Spectroscopy. Biochemistry, 36(1), 24-33. [Link]

  • Hernandez-Pineda, D. A., et al. (2024). The three-dimensional structure of DapE from Enterococcus faecium reveals new insights into DapE/ArgE subfamily ligand. Journal of Structural Biology, 216(2), 108053. [Link]

  • Trosset, J.-Y., & Carbonell, P. (2020). Benchmarking kinetic models of Escherichia coli metabolism. bioRxiv. [Link]

Sources

Exploratory

Unveiling the meso-2,6-Diaminopimelate (iE-DAP) – NOD1 Receptor Axis: Mechanistic Insights and Experimental Paradigms

Executive Summary Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a pivotal cytosolic pattern recognition receptor (PRR) that orchestrates innate immune responses by detecting intracellular bacte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a pivotal cytosolic pattern recognition receptor (PRR) that orchestrates innate immune responses by detecting intracellular bacterial fragments. Unlike membrane-bound Toll-like receptors (TLRs), NOD1 specifically surveys the cytosolic compartment for γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a unique dipeptide motif embedded in the peptidoglycan (PGN) of Gram-negative bacteria and select Gram-positive species. This technical whitepaper dissects the structural mechanics of iE-DAP recognition, maps the downstream signaling cascade, and provides a self-validating experimental protocol for quantifying NOD1 activation.

The Molecular Identity of iE-DAP and Cytosolic Delivery

Bacterial PGN is a complex polymer that must be degraded into smaller muropeptides to be immunologically active within the host cytosol. The minimal core structure required for NOD1 activation is iE-DAP 1[1]. Because iE-DAP is highly polar, it cannot passively diffuse across host lipid bilayers.

Causality in Cytosolic Access: For NOD1 to function as an intracellular sensor, extracellular or endosomal PGN fragments must be actively transported into the cytosol. Recent molecular profiling has identified solute carriers, specifically the SLC46A2 transporter, which shuttles bacterial muropeptides across endolysosomal membranes into the cytosol 2[2]. This active transport is a critical prerequisite; without it, extracellular iE-DAP remains immunologically inert. In experimental settings, researchers often bypass this requirement by utilizing lipophilic derivatives (e.g., iE-DAP-C12), where the addition of a lauroyl chain facilitates passive membrane diffusion and amplifies the intracellular signal 3[3].

Structural Mechanics of iE-DAP Recognition

NOD1 is a tripartite protein consisting of an N-terminal Caspase Recruitment Domain (CARD), a central nucleotide-binding NACHT domain, and a C-terminal Leucine-Rich Repeat (LRR) domain 4[4].

The LRR domain functions as the primary ligand-sensing module. Molecular docking and mutagenesis studies have pinpointed specific amino acid residues within the LRR8-9 motifs as the critical binding pockets for iE-DAP 5[5]. Upon iE-DAP binding, the LRR domain undergoes a profound conformational shift. This structural rearrangement relieves auto-inhibition, exposing the central NACHT domain. The exposed NACHT domain then binds ATP, triggering the homo-oligomerization of NOD1 monomers into a high-molecular-weight active complex known as the NODosome 4[4].

The NOD1 Signaling Cascade: From Ligand Binding to NF-κB Activation

Once the NODosome is assembled, the N-terminal CARD domains of the oligomerized NOD1 proteins become accessible. This initiates a highly regulated signal transduction pathway:

  • RIP2 Recruitment: NOD1 interacts with the downstream adapter kinase RIP2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) via homotypic CARD-CARD interactions 6[6].

  • Ubiquitination and TAK1 Activation: RIP2 undergoes auto-phosphorylation and extensive K63-linked polyubiquitination. This acts as a scaffold to recruit the TAK1 kinase complex and the Linear Ubiquitin Chain Assembly Complex (LUBAC) 7[7].

  • IKK Complex Activation: The TAK1/LUBAC axis phosphorylates the IKK complex (consisting of IKKα, IKKβ, and NEMO).

  • NF-κB Translocation: Activated IKK phosphorylates IκB, targeting it for proteasomal degradation. This liberates NF-κB, allowing it to translocate into the nucleus and drive the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines 8[8].

NOD1_Signaling iEDAP iE-DAP (Cytosolic) NOD1_LRR NOD1 LRR Domain iEDAP->NOD1_LRR Binds NOD1_Olig NOD1 Oligomerization (NACHT Domain) NOD1_LRR->NOD1_Olig Conformational Change RIP2 RIP2 Recruitment (CARD-CARD) NOD1_Olig->RIP2 Activates TAK1 TAK1 / LUBAC Complex RIP2->TAK1 Ubiquitination IKK IKK Complex Activation TAK1->IKK Phosphorylation NFkB NF-κB Nuclear Translocation IKK->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Cytosolic iE-DAP recognition by NOD1 leading to NF-κB activation and cytokine transcription.

Experimental Methodologies: Validating NOD1 Activation

To quantitatively assess the efficacy of iE-DAP or novel NOD1 agonists, the NF-κB dual-luciferase reporter assay in HEK293T cells is the industry standard 9[9].

Causality in Model Selection: HEK293T cells are specifically chosen because they lack endogenous NOD1 expression. This creates a "blank slate" environment, ensuring that any NF-κB activation observed is strictly dependent on the exogenously transfected NOD1 receptor, thereby eliminating background noise10[10].

Quantitative Parameters for Assay Optimization

Summarized below are the empirically validated parameters required to establish a self-validating assay system.

ParameterOptimal Value / RangeCausality / Rationale
HEK293T Seeding Density 2×104 cells/well (96-well)Ensures 70-80% confluency at transfection, preventing contact inhibition artifacts.
pcDNA3.1-NOD1 Plasmid 10 ng / wellLow concentration prevents auto-activation of NOD1 independent of ligand binding.
pGL3-NF-κB-Luc Plasmid 50 ng / wellProvides sufficient reporter template for a wide dynamic range of detection.
pRL-TK (Renilla) Plasmid 5 ng / wellNormalizes well-to-well transfection variability without squelching transcription.
iE-DAP Concentration 0.1 – 100 μg/mLEstablishes a complete dose-response curve to accurately calculate EC50.
Step-by-Step Protocol: iE-DAP-Induced NOD1 Activation Assay
  • Cell Seeding: Plate HEK293T cells in a 96-well plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 3[3].

  • Transient Co-Transfection: Prepare a lipid-based transfection complex containing the NOD1 expression vector, the Firefly NF-κB reporter, and the Renilla control vector. Incubate cells with the complex for 8-12 hours 10[10].

  • Ligand Stimulation: Replace media with fresh DMEM. Add synthetic iE-DAP (or iE-DAP-C12) across a logarithmic concentration gradient. Include a vehicle control and a TNF-α positive control. Incubate for 24 hours3[3].

  • Cell Lysis: Aspirate media, wash with PBS, and add 100 μL of passive lysis buffer per well. Agitate for 15 minutes at room temperature.

  • Dual-Luciferase Quantification: Transfer lysate to an opaque microplate. Inject Firefly substrate to quantify NF-κB activation, followed by Stop & Glo reagent to quench the reaction and quantify Renilla luminescence 3[3]. Calculate fold-induction by dividing the normalized Firefly/Renilla ratio of treated cells by the vehicle control.

Assay_Workflow Seed 1. Cell Seeding (HEK293T) Transfect 2. Co-Transfection (NOD1 + NF-κB Luc) Seed->Transfect Stimulate 3. iE-DAP Stimulation (Dose-Response) Transfect->Stimulate Lysis 4. Cell Lysis Stimulate->Lysis Read 5. Dual-Luciferase Quantification Lysis->Read

Step-by-step workflow for the NOD1/NF-κB dual-luciferase reporter assay.

Implications for Drug Development

Understanding the precise stoichiometry and structural requirements of the iE-DAP/NOD1 axis is paramount for modern immunopharmacology. Synthetic NOD1 agonists are currently being engineered as potent vaccine adjuvants to selectively boost innate immunity without triggering the systemic toxicity often associated with TLR4/LPS activation 11[11]. Conversely, mapping the LRR binding pocket provides a rational blueprint for in silico drug design aimed at developing small-molecule NOD1 antagonists to treat autoinflammatory disorders characterized by hyperactive NODosome signaling.

References

  • Reactome Pathway Database. "iE-DAP elicits a NOD1 response." [Link]

  • Frontiers in Immunology. "NOD1: a metabolic modulator."[Link]

  • PMC / NIH. "iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway." [Link]

  • ResearchGate. "NOD1 and NOD2 signaling pathways." [Link]

  • PubMed / NIH. "Activation of nucleotide-binding oligomerization domain 1 (NOD1) receptor signaling in Labeo rohita by iE-DAP and identification of ligand-binding key motifs in NOD1 by molecular modeling and docking." [Link]

  • e-Century Publishing Corporation. "Original Article NOD1 agonist iE-DAP reverses effects of cigarette smoke extract on NOD1 signal pathway in human oral mucosal."[Link]

  • Frontiers in Immunology. "Multifaceted roles and regulation of nucleotide-binding oligomerization domain containing proteins."[Link]

  • PubMed / NIH. "Cell-based reporter assay to analyze activation of Nod1 and Nod2." [Link]

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Foundational

The Crossroads of Survival: A Technical Guide to the meso-2,6-Diaminopimelate Intermediate in Lysine Biosynthesis

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Publication Date: March 24, 2026 Abstract The biosynthesis of L-lysine is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: March 24, 2026

Abstract

The biosynthesis of L-lysine is a fundamental metabolic process essential for the survival of most bacteria, plants, and fungi. In contrast, this pathway is absent in mammals, making it a fertile ground for the development of novel antimicrobial agents. Central to the most prevalent bacterial lysine biosynthetic route—the diaminopimelate (DAP) pathway—is the pivotal intermediate, meso-2,6-diaminopimelate (meso-DAP). This technical guide provides an in-depth exploration of the enzymatic pathways converging on and diverging from meso-DAP. We will dissect the various bacterial strategies for meso-DAP synthesis, detail the structure and function of key enzymes, and provide field-proven experimental protocols for their characterization. Furthermore, this guide will illuminate the rationale behind targeting this pathway for antibiotic development, discussing known inhibitors and strategies for novel drug discovery.

Introduction: The Essential Role of meso-DAP

Meso-diaminopimelate is more than just a stepping stone to lysine; it is a critical molecule in its own right, particularly for bacteria. In many Gram-negative and some Gram-positive bacteria, meso-DAP is a key component of the peptidoglycan cell wall, providing structural integrity by forming cross-links between glycan chains.[1][2] Its dual role in both protein synthesis (as the direct precursor to lysine) and cell wall architecture underscores the indispensability of the DAP pathway for bacterial viability.[3][4] The absence of this pathway in humans presents a clear therapeutic window, allowing for the design of inhibitors that are highly specific to bacterial targets with minimal off-target effects in the host.[5]

This guide is structured to provide a comprehensive understanding of the meso-DAP hub, from the fundamental biochemistry to the practicalities of inhibitor screening, empowering researchers to navigate this critical area of microbiology and drug discovery.

The Four Roads to meso-DAP: Variants of the Lysine Biosynthesis Pathway

Bacteria have evolved a remarkable diversity of enzymatic strategies to produce meso-DAP. While the initial steps of the DAP pathway, leading to the formation of (S)-tetrahydrodipicolinate (THDP), are largely conserved, the subsequent conversion to meso-DAP defines four distinct variants.[6][7] Understanding these variations is crucial for the development of broad-spectrum or, conversely, highly targeted antibacterial agents.

The Acylase Pathways: A Tale of Two Acyl Groups

The most common routes to meso-DAP involve acylated intermediates and are categorized as the succinylase and acetylase pathways.[8][9] These pathways share a common four-step enzymatic sequence following the formation of THDP.

  • Succinylase Pathway: Predominantly found in Gram-negative bacteria and many Gram-positive species.[4]

  • Acetylase Pathway: Primarily observed in certain Bacillus species.[4]

The core logic of these pathways involves the protection of one of the amino groups of a precursor molecule by acylation, directing the subsequent enzymatic modifications to the other end of the molecule.

The Dehydrogenase Pathway: A Direct Approach

A more streamlined route to meso-DAP is the dehydrogenase pathway, which bypasses the four-step acylase routes. This pathway is characteristic of some Gram-positive bacteria, including Corynebacterium glutamicum and some Bacillus species.[6]

The Aminotransferase (DapL) Pathway: A Newer Discovery

The most recently elucidated variant is the aminotransferase pathway, which has been identified in various bacteria, including Chlamydia and cyanobacteria, as well as in plants.[4][8] This pathway represents a significant departure from the acylase routes.

The existence of these distinct pathways highlights the evolutionary adaptability of bacteria and presents both challenges and opportunities for drug development. An inhibitor targeting an enzyme unique to one pathway may have a narrow spectrum of activity, while targeting a conserved enzyme could provide broader coverage.

Table 1: Comparison of the Four Variants of the meso-DAP Biosynthesis Pathway

Pathway VariantKey Differentiating EnzymesAcyl IntermediatesNumber of Steps from THDP to meso-DAPRepresentative Organisms
Succinylase Tetrahydrodipicolinate N-succinyltransferase (DapD), Succinyl-diaminopimelate aminotransferase (DapC), Succinyl-diaminopimelate desuccinylase (DapE), Diaminopimelate epimerase (DapF)Yes (Succinyl)4Most Gram-negative bacteria (e.g., E. coli), many Gram-positive bacteria
Acetylase Analogous acetylating enzymesYes (Acetyl)4Certain Bacillus species
Dehydrogenase meso-Diaminopimelate dehydrogenase (Ddh)No1Corynebacterium glutamicum, some Bacillus species
Aminotransferase L,L-Diaminopimelate aminotransferase (DapL)No2Chlamydia, Cyanobacteria, Plants

Key Enzymatic Players at the meso-DAP Hub

Two enzymes are of particular importance as they directly produce and consume meso-DAP: Diaminopimelate Epimerase and Diaminopimelate Decarboxylase. Their unique catalytic mechanisms and critical positions in the pathway make them prime targets for inhibition.

Diaminopimelate Epimerase (DapF): The Architect of Stereochemistry

Diaminopimelate epimerase (DapF) catalyzes the conversion of LL-diaminopimelate to meso-diaminopimelate, a crucial step in the acylase pathways.[10][11] This pyridoxal-5'-phosphate (PLP)-independent enzyme employs a fascinating "two-base" mechanism involving two conserved cysteine residues in its active site.[12]

Causality in Experimental Design: The catalytic mechanism of DapF, relying on cysteine thiolates, makes it susceptible to inhibition by compounds that can react with these nucleophilic residues. This has guided the design of mechanism-based inhibitors.

Diaminopimelate Decarboxylase (LysA): The Gateway to Lysine

Diaminopimelate decarboxylase (LysA) carries out the final and irreversible step in lysine biosynthesis: the decarboxylation of meso-DAP to produce L-lysine.[13][14] This enzyme is dependent on the cofactor pyridoxal-5'-phosphate (PLP).[14] The regulation of LysA activity is a critical control point in the pathway, with L-lysine often acting as a feedback inhibitor.[15]

Causality in Experimental Design: The PLP-dependent mechanism of LysA allows for the design of inhibitors that can interact with the cofactor or the enzyme-cofactor complex. Furthermore, the allosteric regulation by lysine suggests that non-competitive inhibitors could be developed that target the regulatory site.

Visualizing the meso-DAP-centric Lysine Biosynthesis Pathway

To provide a clear visual representation of the flow of metabolites and the key enzymatic steps, the following diagrams were generated using Graphviz (DOT language).

Lysine_Biosynthesis_Pathway cluster_upper_pathway Common Upper Pathway cluster_variants Pathway Variants to meso-DAP cluster_final_step Final Conversion to Lysine Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate Kinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde Dehydrogenase Dihydrodipicolinate Dihydrodipicolinate Aspartate_semialdehyde->Dihydrodipicolinate Dihydrodipicolinate Synthase THDP THDP Dihydrodipicolinate->THDP Dihydrodipicolinate Reductase N_Succinyl_L_2_amino_6_ketopimelate N_Succinyl_L_2_amino_6_ketopimelate THDP->N_Succinyl_L_2_amino_6_ketopimelate DapD (Succinylase) meso_DAP meso_DAP THDP->meso_DAP Ddh (Dehydrogenase) LL_DAP_aminotransferase LL_DAP_aminotransferase THDP->LL_DAP_aminotransferase DapL (Aminotransferase) N_Succinyl_LL_DAP N_Succinyl_LL_DAP N_Succinyl_L_2_amino_6_ketopimelate->N_Succinyl_LL_DAP DapC LL_DAP LL_DAP N_Succinyl_LL_DAP->LL_DAP DapE LL_DAP->meso_DAP DapF L_Lysine L_Lysine meso_DAP->L_Lysine Diaminopimelate Decarboxylase (LysA) LL_DAP_aminotransferase->meso_DAP DapF Ddh_label LL_DAP_aminotransferase_label

Caption: Overview of the bacterial lysine biosynthesis pathway highlighting the central role of meso-DAP.

Experimental Protocols: A Practical Guide to Studying the meso-DAP Pathway

The following protocols are provided as a starting point for the biochemical characterization of key enzymes in the meso-DAP pathway. These are self-validating systems, meaning that with appropriate controls, the results will be robust and reproducible.

Spectrophotometric Assay for Diaminopimelate Epimerase (DapF)

This continuous coupled assay monitors the activity of DapF by linking the production of meso-DAP to its subsequent oxidation by an excess of meso-diaminopimelate dehydrogenase (Ddh), which results in the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the DapF activity.[12]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • LL-diaminopimelate (LL-DAP) stock solution (e.g., 10 mM)

  • NADP+ stock solution (e.g., 10 mM)

  • Dithiothreitol (DTT) stock solution (e.g., 100 mM)

  • Purified meso-diaminopimelate dehydrogenase (Ddh)

  • Purified Diaminopimelate epimerase (DapF)

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl, pH 7.8

    • 0.44 mM NADP+

    • 1 mM DTT

    • An excess of Ddh (e.g., 1.8 µM)

  • Add LL-DAP to a final concentration of 0.1 mM.

  • Incubate the mixture at 30°C for at least 10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a known amount of purified DapF enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is proportional to the DapF activity.

Causality Behind Experimental Choices: The use of a coupled enzyme assay provides a continuous and sensitive method for measuring DapF activity. The excess of the coupling enzyme, Ddh, ensures that the epimerization step is the rate-limiting reaction. DTT is included to maintain the catalytic cysteine residues of DapF in their reduced, active state.

Ninhydrin-Based Assay for Diaminopimelate Decarboxylase (LysA)

This endpoint assay quantifies the amount of lysine produced from the decarboxylation of meso-DAP. Ninhydrin reacts with the primary amine of lysine to produce a colored product that can be measured spectrophotometrically at 570 nm.[16][17]

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • meso-diaminopimelate (meso-DAP) stock solution (e.g., 20 mM)

  • Pyridoxal-5'-phosphate (PLP) stock solution (e.g., 1 mM)

  • Purified Diaminopimelate decarboxylase (LysA)

  • 2% Ninhydrin reagent in DMSO

  • Heating block or water bath at 80°C

  • Spectrophotometer or plate reader capable of reading at 570 nm

Procedure:

  • Set up reaction tubes containing:

    • 50 mM HEPES, pH 7.5

    • A final concentration of 2 mM meso-DAP

    • A final concentration of 10 µM PLP

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified LysA enzyme.

  • Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 100 µL of 2% ninhydrin reagent in DMSO.

  • Heat the tubes at 80°C for 15 minutes to allow for color development.

  • Cool the tubes on ice for 2 minutes to stop the color development.

  • Measure the absorbance at 570 nm.

  • A standard curve using known concentrations of L-lysine should be prepared to quantify the amount of product formed.

Causality Behind Experimental Choices: The ninhydrin reaction provides a robust and sensitive method for detecting the primary amine of the lysine product. The reaction is performed at an acidic pH and high temperature to ensure complete reaction. The inclusion of PLP is essential as it is a required cofactor for LysA activity.

Targeting the meso-DAP Pathway for Antibiotic Development

The essentiality and bacterial-specificity of the DAP pathway make it an attractive target for the development of novel antibiotics.[18][19][20] Several enzymes in this pathway have been the focus of inhibitor design and screening campaigns.

Known Inhibitors and Their Mechanisms of Action

A variety of compounds have been identified as inhibitors of DAP pathway enzymes. These can be broadly categorized based on their mechanism of action:

  • Substrate Analogs: These inhibitors mimic the structure of the natural substrate and compete for binding to the enzyme's active site. Examples include analogs of diaminopimelic acid that have been shown to inhibit DapF and LysA.[21][22]

  • Mechanism-Based Inhibitors: These compounds are chemically inert until they are acted upon by the target enzyme. The enzymatic reaction converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. Aziridine-based inhibitors of DapF are a prime example.[10]

  • Fragment-Based Hits: High-throughput screening of fragment libraries has identified novel chemical scaffolds that can be optimized into potent inhibitors.[23]

Table 2: Selected Inhibitors of Key Enzymes in the meso-DAP Pathway

Enzyme TargetInhibitor ClassExample Compound(s)Mechanism of Action
DapF DAP AnalogsN-Hydroxy-DAP, 4-Methylene-DAPCompetitive Inhibition
Aziridine-basedL,L- and D,L-aziDAPCovalent, Mechanism-Based Inactivation
α-Methylated DAP AnalogsD,L-α-methylDAPSlow-binding Inhibition
LysA DAP AnalogsN-aminodiaminopimelateCompetitive Inhibition
DiaminesVariousCompetitive Inhibition (interaction with PLP)
DapE Thiol-containing compoundsCaptoprilInhibition
High-Throughput Screening (HTS) for Novel Inhibitors

The development of robust and sensitive enzymatic assays, such as those described in Section 5, is a prerequisite for high-throughput screening of large compound libraries. A typical HTS workflow for a DAP pathway enzyme would involve:

HTS_Workflow Library Compound Library Assay Enzymatic Assay (e.g., Spectrophotometric) Library->Assay Primary_Screen Primary Screen (Single Concentration) Assay->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of inhibitors against a DAP pathway enzyme.

Conclusion and Future Perspectives

The meso-2,6-diaminopimelate intermediate stands at a critical juncture in bacterial metabolism, linking the biosynthesis of an essential amino acid with the structural integrity of the cell wall. The diversity of the enzymatic pathways leading to its formation provides a rich landscape for both fundamental research and applied drug discovery. As the threat of antibiotic resistance continues to grow, a deeper understanding of these essential bacterial pathways is paramount. The technical guidance and experimental frameworks provided herein are intended to equip researchers with the knowledge and tools necessary to explore this promising frontier in the fight against bacterial infections. Future efforts in this field will likely focus on the structural biology of these enzymes to guide rational drug design, the development of inhibitors with novel mechanisms of action, and the exploration of combination therapies that target multiple steps in this vital pathway.

References

  • Identification of Small-Molecule Inhibitors of Brucella Diaminopimelate Decarboxylase by Using a High-Throughput Screening Assay. (2020). Frontiers in Microbiology. [Link]

  • Biochemical and Phylogenetic Characterization of a Novel Diaminopimelate Biosynthesis Pathway in Prokaryotes Identifies a Diverged Form of ll-Diaminopimelate Aminotransferase. (n.d.). Journal of Bacteriology. [Link]

  • Structure and inhibition of diaminopimelic acid epimerase by slow-binding α-methyl amino acids. (2025). Protein Science. [Link]

  • Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis. (2013). Journal of Biological Chemistry. [Link]

  • Analogs of diaminopimelic acid as inhibitors of meso-diaminopimelate dehydrogenase and LL-diaminopimelate epimerase. (1988). Journal of Biological Chemistry. [Link]

  • Control of lysine biosynthesis in Bacillus subtilis: inhibition of diaminopimelate decarboxylase by lysine. (1970). Journal of Bacteriology. [Link]

  • l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. (2006). Proceedings of the National Academy of Sciences. [Link]

  • Exploration of inhibitors for diaminopimelate aminotransferase. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Diaminopimelate/lysine biosynthesis pathways. The four variants of the... (n.d.). ResearchGate. [Link]

  • Identification of Small-Molecule Inhibitors of Brucella Diaminopimelate Decarboxylase by Using a High-Throughput Screening Assay. (2020). Frontiers in Microbiology. [Link]

  • The known variants of the DAP-lysine biosynthesis pathways. The... (n.d.). ResearchGate. [Link]

  • Genome-Wide Analysis of the Lysine Biosynthesis Pathway Network during Maize Seed Development. (2016). PLOS ONE. [Link]

  • The Diaminopimelate pathways for lysine biosynthesis. (A) The... (n.d.). ResearchGate. [Link]

  • Diaminopimelate decarboxylase. (n.d.). Wikipedia. [Link]

  • The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. (2022). bioRxiv. [Link]

  • Design and Synthesis of Lysine Biosynthesis Inhibitors. (n.d.). University of Canterbury. [Link]

  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. (2022). Molecules. [Link]

  • Biochemical and Phylogenetic Characterization of a Novel Diaminopimelate Biosynthesis Pathway in Prokaryotes Identifies a Diverged Form of ll-Diaminopimelate Aminotransferase. (n.d.). Journal of Bacteriology. [Link]

  • Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum. (2022). Fermentation. [Link]

  • Analogs of diaminopimelic acid as inhibitors of meso-diaminopimelate decarboxylase from Bacillus sphaericus and wheat germ. (1986). Journal of Biological Chemistry. [Link]

  • Dissecting the Arginine and Lysine Biosynthetic Pathways and Their Relationship in Haloarchaeon Natrinema gari J7-2 via Endogenous CRISPR-Cas System-Based Genome Editing. (2023). Microbiology Spectrum. [Link]

  • Spectrophotometric assay for dapE-encoded N-succinyl-L,L-di aminopimelic acid desuccinylase, a potential antibiotic target. (2018). Loyola eCommons. [Link]

  • Diaminopimelate/lysine biosynthesis pathways. The four variants of the... (n.d.). ResearchGate. [Link]

  • The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. (2022). bioRxiv. [Link]

  • Inhibitors of lysine biosynthesis enzymes as potential new herbicides. (2025). Pest Management Science. [Link]

  • Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. (2018). PLOS ONE. [Link]

  • Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. (2018). ResearchGate. [Link]

  • A spectrophotometric assay for meso-diaminopimelate decarboxylase and L-alpha-amino-epsilon-caprolactam hydrolase. (1989). Analytical Biochemistry. [Link]

  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes. [Link]

  • Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum. (2012). Frontiers in Microbiology. [Link]

  • An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants. (2006). Plant Physiology. [Link]

  • DECARBOXYLASE AND DIHYDROLASE TESTS. (n.d.). Key Scientific Products. [Link]

  • SOP: Free Amino Acids (ninhydrin). (2024). UIUC Soils Lab. [Link]

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Protocols & Analytical Methods

Method

Advanced HPLC-UV Quantification of meso-2,6-Diaminopimelate: A Chiral Derivatization Strategy

Executive Summary & Biological Context meso-2,6-diaminopimelate (meso-DAP) is a unique, non-proteinogenic amino acid that serves as a critical structural node in the peptidoglycan cell wall of Gram-negative bacteria and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

meso-2,6-diaminopimelate (meso-DAP) is a unique, non-proteinogenic amino acid that serves as a critical structural node in the peptidoglycan cell wall of Gram-negative bacteria and specific Gram-positive taxa (e.g., Mycobacteria and Bacillus). Because meso-DAP is entirely absent in eukaryotic organisms, it acts as an exquisite biomarker for quantifying bacterial biomass in complex matrices (such as rumen fluid, soil microbiomes, or host infection models) and represents a prime target for narrow-spectrum antibiotic development.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the absolute quantification of meso-DAP.

Pathway A L-Aspartate B L-Aspartate semialdehyde A->B C Tetrahydrodipicolinate B->C D LL-DAP C->D E meso-DAP D->E F Peptidoglycan Crosslinking E->F MurE Ligase G L-Lysine E->G DAP Decarboxylase

Fig 1: meso-DAP biosynthetic pathway and its dual role in peptidoglycan and L-lysine synthesis.

Mechanistic Principles: The "Why" Behind the Method

Quantifying meso-DAP presents two fundamental analytical hurdles: it lacks a conjugated pi-system (rendering it invisible to standard UV/Vis detectors), and it exists in three stereoisomeric forms (LL, DD, and meso). Distinguishing the meso form is critical, as it is the specific isomer incorporated into peptidoglycan cross-links.

The Derivatization Causality: While pre-column derivatization with o-phthalaldehyde (OPA) is frequently cited , OPA derivatives are kinetically unstable and often require expensive chiral stationary phases to resolve the DAP stereoisomers.

To engineer a more reliable system, this protocol employs Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine, FDAA) . FDAA reacts with the primary amines of DAP via nucleophilic aromatic substitution. Because FDAA is enantiomerically pure, its reaction with the stereoisomers of DAP generates highly stable diastereomers. These diastereomers possess distinct hydrophobicities, allowing for baseline resolution on a standard, cost-effective achiral C18 column . Furthermore, the dinitrophenyl moiety provides a robust UV absorbance maximum at 340 nm, effectively bypassing the noisy 210–280 nm background typical of hydrolyzed biological samples .

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . We incorporate L-Norleucine as a pre-hydrolysis internal standard (IS) to track recovery, and mandate a System Suitability Test (SST) to confirm chiral resolution prior to sample analysis.

Workflow A 1. Biomass Harvesting (Spike with L-Norleucine IS) B 2. Acid Hydrolysis (6M HCl, 100°C, 16h) A->B C 3. Lyophilization (Remove HCl & Volatiles) B->C D 4. Chiral Derivatization (FDAA, NaHCO3, 40°C, 1h) C->D E 5. RP-HPLC Separation (C18 Column, TFA/MeCN Gradient) D->E F 6. UV Detection (Quantification at 340 nm) E->F

Fig 2: End-to-end analytical workflow for the extraction and HPLC quantification of meso-DAP.

Step-by-Step Methodology

Step 1: Biomass Hydrolysis

  • Aliquot 10 mg of lyophilized bacterial biomass into a heavy-walled borosilicate glass ampoule.

  • Spike the sample with 50 µL of 1 mM L-Norleucine (Internal Standard).

  • Add 1.0 mL of 6 M HCl containing 1% (v/v) phenol. Causality: 6 M HCl aggressively cleaves the peptide bonds of the peptidoglycan matrix to release free DAP , while phenol prevents the halogenation of trace aromatic amino acids that could cause downstream chromatographic interference.

  • Purge the ampoule with nitrogen gas, seal it, and incubate at 100 °C for 16 hours.

  • Post-hydrolysis, transfer the mixture to a microcentrifuge tube, centrifuge at 10,000 x g for 10 min to pellet insoluble debris, and transfer the supernatant to a fresh vial.

Step 2: Lyophilization

  • Evaporate the supernatant to complete dryness using a vacuum concentrator (SpeedVac) or lyophilizer. Causality: Residual HCl will buffer the subsequent derivatization step, preventing the alkaline conditions required for FDAA reactivity.

Step 3: Pre-Column Derivatization (FDAA)

  • Reconstitute the dried hydrolysate in 50 µL of LC-MS grade water.

  • Add 20 µL of 1 M NaHCO₃. Causality: The alkaline pH (~8.5) deprotonates the primary amines of DAP, rendering them nucleophilic for the reaction with FDAA.

  • Add 100 µL of 1% (w/v) Marfey’s reagent (FDAA) dissolved in anhydrous acetone.

  • Incubate the mixture in a thermomixer at 40 °C for 60 minutes in the dark.

  • Quench the reaction by adding 20 µL of 2 M HCl. This stabilizes the bis-FDAA-DAP derivative.

  • Dilute with 210 µL of Mobile Phase A, filter through a 0.22 µm PTFE syringe filter, and transfer to an HPLC vial.

Data Presentation & Chromatographic Parameters

Table 1: RP-HPLC Gradient Elution Profile

Column: Reversed-phase C18 (250 x 4.6 mm, 5 µm particle size) Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0) Mobile Phase B: 0.1% TFA in Acetonitrile Flow Rate: 1.0 mL/min | Column Temperature: 30 °C | Detection: UV at 340 nm

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.09010Isocratic
5.09010Isocratic
35.05050Linear
40.01090Linear (Wash)
45.09010Linear (Re-equilibration)
55.09010Isocratic
Table 2: System Suitability & Validation Metrics

Prior to sample runs, inject a mixed standard of LL-DAP, DD-DAP, and meso-DAP to validate system suitability.

Analyte DerivativeApprox. Retention Time (min)Limit of Detection (LOD)Resolution (Rs) Target
FDAA-L-Norleucine (IS)18.50.5 pmolN/A
bis-FDAA-meso-DAP24.21.2 pmol> 1.5 (vs LL-DAP)
bis-FDAA-LL-DAP26.81.2 pmol> 1.5 (vs DD-DAP)
bis-FDAA-DD-DAP29.51.2 pmolN/A

Troubleshooting & Causality

  • Issue: Multiple peaks observed for a single DAP standard.

    • Causality: DAP contains two primary amino groups. If Marfey's reagent is not present in a vast molar excess, a heterogeneous mixture of mono-derivatized and bis-derivatized DAP will form.

    • Solution: Ensure FDAA is present in at least a 5-to-1 molar excess relative to the total amino acid content in the hydrolysate. If necessary, dilute the hydrolysate before Step 3.

  • Issue: Loss of baseline resolution between meso-DAP and LL-DAP.

    • Causality: The chromatographic separation of these diastereomers relies heavily on the suppression of silanol interactions and the protonation state of the derivative's carboxyl groups. Loss of TFA concentration alters the mobile phase pH, collapsing the separation.

    • Solution: Prepare fresh Mobile Phase A and B. Ensure the column temperature is strictly maintained at 30 °C, as chiral/diastereomeric separations are highly temperature-sensitive.

References

  • McKerrow, J., et al. (2000). "A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria." Letters in Applied Microbiology. URL:[Link]

  • Wang, Y., et al. (2002). "A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta." Journal of Animal and Feed Sciences. URL:[Link]

  • Szweda, P., et al. (2023). "The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry." International Journal of Molecular Sciences. URL:[Link]

  • Zhang, Z., et al. (2024). "Mechanism-Guided Computational Design Drives meso-Diaminopimelate Dehydrogenase to Efficient Synthesis of Aromatic d-amino Acids." ACS Synthetic Biology. URL:[Link]

Application

chemical synthesis methods for meso-2,6-diaminopimelate(2-)

An In-Depth Guide to the Chemical Synthesis of meso-2,6-Diaminopimelate (meso-DAP) Introduction: The Significance of meso-2,6-Diaminopimelate meso-2,6-Diaminopimelic acid (meso-DAP) is a non-proteinogenic amino acid of p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chemical Synthesis of meso-2,6-Diaminopimelate (meso-DAP)

Introduction: The Significance of meso-2,6-Diaminopimelate

meso-2,6-Diaminopimelic acid (meso-DAP) is a non-proteinogenic amino acid of profound biological importance. It serves as a crucial component in the biosynthesis of L-lysine in most bacteria and higher plants.[1][2] Furthermore, meso-DAP is a key structural element, providing the cross-links in the peptidoglycan (PGN) cell walls of most Gram-negative bacteria and some Gram-positive bacteria.[3][4] This unique presence in bacterial systems, and its absence in mammals, makes the biosynthetic pathway of meso-DAP an attractive and underexploited target for the development of novel antibiotics.[5][6]

The biological significance of meso-DAP extends to immunology. Substructures of bacterial cell walls containing meso-DAP, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), are potent immunostimulants recognized by the intracellular NOD1 receptor, mediating the host's innate immune response.[1][7] Consequently, the development of robust and stereoselective synthetic routes to meso-DAP and its derivatives is of considerable interest to researchers in medicinal chemistry, drug development, and chemical biology.[8]

The primary challenge in synthesizing meso-DAP lies in the stereocontrolled formation of its two chiral centers, which must exist in a (2S, 6R) or (meso) configuration. This guide provides a detailed overview of prominent and effective chemical synthesis methods, explaining the causality behind experimental choices and providing actionable protocols for laboratory application.

Strategic Approaches to meso-DAP Synthesis

The stereoselective synthesis of meso-DAP is a complex task that has been addressed through several elegant strategies. These methods generally fall into three categories: the use of chiral auxiliaries, the coupling of two chiral fragments, or the asymmetric modification of a prochiral substrate.[1] This guide will focus on several field-proven approaches that offer high stereoselectivity and utility.

  • Chiral Catalyst-Mediated Ene Reaction: This modern approach utilizes a chiral catalyst to control the stereochemistry of a key carbon-carbon bond-forming reaction, achieving high diastereoselectivity.

  • Asymmetric Synthesis from Chiral Precursors: This classic strategy leverages the existing stereochemistry of readily available starting materials, such as L-glutamic acid, to build the meso-DAP backbone.

  • Asymmetric Hydrogenation: This powerful method establishes a chiral center through the stereoselective addition of hydrogen across a double bond using a chiral rhodium catalyst.

  • Olefin Cross-Metathesis: A robust C-C bond formation strategy that couples two functionalized olefin fragments to construct the core pimelate skeleton.

Method 1: Chiral Copper-Bis(oxazoline) Catalyzed Ene Reaction

This method represents a highly efficient and stereoselective route, employing a chiral copper complex to catalyze an ene reaction between an allylglycinate derivative and methyl glyoxylate. It is noted for achieving an excellent isomeric ratio in the key stereochemistry-defining step.[9][10][11]

Scientific Principle

The core of this strategy is an asymmetric carbonyl-ene reaction. A chiral bis(oxazoline)-copper(II) complex serves as a Lewis acid, coordinating to the glyoxylate ester. This coordination creates a chiral environment that directs the facial approach of the ene component, methyl (S)-4-(phenylthio)allylglycinate. The result is the highly diastereoselective formation of a hydroxyl group at the C2 position, which is then converted to the second amino group via a Mitsunobu reaction with inversion of configuration, thereby establishing the final meso stereochemistry.[9][11] This route achieves a high isomeric ratio of 94:6.[10][11]

Experimental Workflow

cluster_0 Key Ene Reaction & Functionalization A Methyl (S)-4-(phenylthio)allylglycinate D Asymmetric Ene Reaction A->D B Methyl Glyoxylate B->D C Chiral Bis(oxazoline)-Cu(II) Catalyst C->D Catalyst E Dimethyl (2S)-2-hydroxy-6-[N-(Cbz)amino]-6-(phenylthio)hept-4-ene-1,7-dioate (94:6 isomeric ratio) D->E F Desulfurization & Reduction (Nickel Boride) E->F G Dimethyl (2S,6S)-6-[N-(Cbz)amino]-2-hydroxyheptane-1,7-dioate F->G H Mitsunobu Inversion (N-tert-butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate) G->H I Protected meso-DAP Derivative H->I

Caption: Workflow for meso-DAP synthesis via chiral Cu-catalyzed ene reaction.

Detailed Protocol

Step A: Asymmetric Ene Reaction [9][11]

  • To a solution of the chiral bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4S-tert-butyl-2-oxazoline)) and Cu(OTf)₂ in dry dichloromethane (CH₂Cl₂) at room temperature, stir for 1-2 hours to form the catalyst complex 41 .

  • Cool the reaction mixture to 0°C.

  • Add methyl (S)-4-(phenylthio)allylglycinate 39 and methyl glyoxylate to the catalyst solution.

  • Stir the reaction at 0°C for the specified time (typically several hours), monitoring by TLC for the consumption of starting materials.

  • Upon completion, quench the reaction and perform an aqueous workup. Purify the crude product via silica gel chromatography to yield the alcohol 42 with a high diastereomeric excess.

Step B: Desulfurization and Reduction [9][11]

  • Dissolve the ene product 42 in a suitable solvent system like methanol/THF.

  • Add a Cbz-protection group if not already present.

  • Add an excess of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) followed by the portion-wise addition of sodium borohydride (NaBH₄) at 0°C. This in situ generation of nickel boride effects both the removal of the phenylthio group and the reduction of the double bond.

  • Stir vigorously until the reaction is complete. Filter the mixture through Celite to remove the black nickel boride precipitate and concentrate the filtrate.

  • Purify the resulting alcohol 33 by column chromatography.

Step C: Mitsunobu Inversion [9][10]

  • Dissolve the alcohol 33 , triphenylphosphine (PPh₃), and N-tert-butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate 34 in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture and purify by flash chromatography to yield the fully protected meso-DAP derivative. The second nitrogen is introduced with complete inversion of stereochemistry.

Method 2: Synthesis from L-Glutamic Acid

This approach leverages the C5 carbon skeleton and the (S)-stereocenter of L-glutamic acid, a readily available and inexpensive chiral starting material. The strategy involves homologation and introduction of the second amino group at the C6 position.

Scientific Principle

The synthesis begins by protecting the existing amino and carboxyl groups of L-glutamic acid. The γ-carboxyl group is selectively reduced to an aldehyde. This aldehyde then undergoes a Wittig-type reaction or another C-C bond-forming reaction to introduce the remaining carbon atoms of the pimelate backbone. The newly installed functional group (e.g., an α,β-unsaturated ester) is then converted into the second chiral amino center to establish the meso configuration.[1][8]

Experimental Workflow

cluster_1 Synthesis from L-Glutamic Acid J Protected L-Glutamic Acid (35) K Oxazolidinone Formation (36) J->K L Reduction to Aldehyde (37) (BH₃-DMS, then PCC) K->L M Wittig Reaction with (38) L->M N Acrylate Intermediate (39) M->N O Conjugate Addition of Amine N->O P Hydrogenation & Deprotection O->P Q Differentially Protected meso-DAP P->Q

Caption: General workflow for synthesizing meso-DAP from L-glutamic acid.

Detailed Protocol

Step A: Aldehyde Formation [1]

  • Protect L-glutamic acid 35 with appropriate groups (e.g., Cbz for the amine, formation of an oxazolidinone 36 ).

  • Reduce the free carboxylate group of the Cbz-protected oxazolidinone 36 using borane-dimethyl sulfide complex (BH₃·SMe₂) in THF.

  • Oxidize the resulting primary alcohol with pyridinium chlorochromate (PCC) in dichloromethane to yield the aldehyde 37 .

Step B: Chain Elongation and Functionalization [1]

  • React the aldehyde 37 with a suitable Wittig reagent, such as the ylide derived from phosphonate 38 , to form the acrylate intermediate 39 as a mixture of isomers.

  • Perform a stereoselective conjugate addition of a protected amine (e.g., benzylamine) to the α,β-unsaturated system. The stereochemistry of this addition is often directed by the existing chiral center.

  • Hydrogenate the resulting product to reduce any remaining double bonds and potentially remove protecting groups like benzylamine.

  • Perform final deprotection and purification steps to yield the desired differentially protected meso-DAP derivative.

Method 3: Asymmetric Hydrogenation

This highly efficient method establishes one of the key stereocenters via the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium catalyst, such as [Rh(COD)(Et-DuPHOS)]⁺OTf⁻. This approach is known for producing optically active products with high enantiomeric excess (>95% ee).[12]

Scientific Principle

The synthesis starts with the construction of a prochiral dehydroamino acid derivative. This substrate has a double bond positioned to become the C5-C6 bond of the pimelate structure. The chiral rhodium-DuPHOS catalyst coordinates to the double bond and the nearby amide group, creating a rigid five-membered chelate. This complex then directs the delivery of hydrogen from a specific face, leading to the formation of one enantiomer in high excess. By choosing either the (S,S)- or (R,R)-DuPHOS ligand, one can selectively synthesize the precursor for either (S,S)-DAP or meso-DAP.[12]

Detailed Protocol
  • Substrate Synthesis: Prepare the dehydroamino acid precursor 7 through standard methods, such as the condensation of an N-acylaminoglycinate with a suitable keto-ester.

  • Asymmetric Hydrogenation: In a pressure vessel, dissolve the dehydroamino acid substrate 7 in a degassed solvent such as methanol.

  • Add the chiral catalyst, for example, [Rh(I)(COD)(R,R)-Et-DuPHOS)]⁺OTf⁻ (typically 0.2-1 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure (e.g., 90 psi) and stir at room temperature for 24 hours.

  • Vent the reactor and concentrate the solution. The crude product, which contains the newly formed stereocenter with high ee, is then carried forward.

  • Elaboration and Deprotection: Convert the other functional groups as necessary to install the second amino group and perform final deprotection steps (e.g., with HBr in acetic acid) to yield the final meso-DAP product 2 .[12]

Method 4: Olefin Cross-Metathesis

This strategy employs a powerful Grubbs-type ruthenium catalyst to form the seven-carbon backbone of DAP via a cross-metathesis (CM) reaction between two distinct olefin-containing amino acid precursors.[7][13]

Scientific Principle

The key step involves the reaction between a Garner aldehyde-derived vinyl glycine equivalent and a protected allyl glycine derivative. The Grubbs second-generation catalyst efficiently catalyzes the cleavage and reformation of the carbon-carbon double bonds, linking the two fragments together. The bulky N-Boc-oxazolidine group on the vinyl glycine equivalent helps to suppress unwanted homodimerization.[13] The resulting unsaturated DAP precursor is then hydrogenated to give the saturated pimelate backbone, with the stereocenters having been set by the chiral starting materials.

Detailed Protocol[7][13]
  • Substrate Preparation: Synthesize the Garner aldehyde-derived vinyl glycine 1b and the appropriately protected allyl glycine 2 .

  • Cross-Metathesis: Dissolve both olefin partners 1b and 2 in dry CH₂Cl₂ under an argon atmosphere.

  • Add the Grubbs second-generation catalyst (typically 5 mol%) and stir the reaction at room temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction and purify the crude product by column chromatography to yield the cross-metathesis product 3 .

  • Hydrogenation and Elaboration: Hydrogenate the double bond of 3 using a catalyst like PtO₂ under a hydrogen atmosphere.

  • Hydrolyze the amino acetal protecting group with p-TsOH in aqueous methanol to reveal a primary alcohol.

  • Oxidize the alcohol to a carboxylic acid (e.g., using TEMPO), followed by esterification to yield the fully protected meso-DAP derivative 9 .

Data Summary of Synthetic Methods

MethodKey Reagent/CatalystStarting Material(s)Key TransformationStereoselectivityReference(s)
Chiral Ene ReactionBis(oxazoline)-Cu(II) complexAllylglycinate derivativeAsymmetric carbonyl-ene reaction94:6 isomeric ratio[9][10][11]
From L-Glutamic AcidBH₃·SMe₂, PCCL-Glutamic AcidChain homologation, conjugate additionSubstrate-controlled[1][8]
Asymmetric Hydrogenation[Rh(Et-DuPHOS)]⁺OTf⁻Dehydroamino acid derivativeAsymmetric C=C hydrogenation>95% ee[12]
Olefin Cross-MetathesisGrubbs 2nd Gen. CatalystVinyl & Allyl Glycine derivativesC=C bond formationStereospecific (from starting materials)[7][13]

Conclusion

The synthesis of meso-2,6-diaminopimelate is a well-studied field that has produced a variety of elegant and efficient chemical strategies. The choice of method often depends on the specific requirements of the research, such as the need for specific protecting groups, scalability, and available starting materials. Modern catalytic asymmetric methods, particularly the chiral copper-catalyzed ene reaction and rhodium-catalyzed hydrogenation, offer excellent levels of stereocontrol and efficiency. At the same time, routes starting from the chiral pool, such as those using L-glutamic acid, remain highly valuable and cost-effective. The continued development of synthetic methods for meso-DAP and its analogues is critical for advancing research into new antibacterial agents and for probing the mechanisms of the innate immune system.

References

  • Gao, Y., Lane-Bell, P., & Vederas, J. C. (1998). Stereoselective Synthesis of meso-2,6-Diaminopimelic Acid and Its Selectively Protected Derivatives. The Journal of Organic Chemistry, 63(7), 2133–2143. [Link][3][9][11]

  • Dzierzbicka, K. (2007). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Polish Journal of Chemistry, 81, 455–473. Available from MOST Wiedzy. [Link][1]

  • Vederas, J. C., et al. (1998). Stereoselective Synthesis of meso-2,6-Diaminopimelic Acid and Its Selectively Protected Derivatives. The Journal of Organic Chemistry. [Link][3]

  • Vederas, J. C., et al. (1998). Stereoselective Synthesis of meso-2,6-Diaminopimelic Acid and Its Selectively Protected Derivatives. Figshare. [Link][10]

  • ResearchGate. (n.d.). Synthesis of 2,6-Diaminopimelic Acid (DAP) and Its Analogues. [Link][8]

  • Saito, Y., Shinkai, T., Yoshimura, Y., & Takahata, H. (2007). A straightforward stereoselective synthesis of meso-, (S,S)- and (R,R)-2,6-diaminopimelic acids from cis-1,4-diacetoxycyclohept-2-ene. Bioorganic & Medicinal Chemistry Letters, 17(21), 5894–5896. [Link]

  • American Chemical Society. (n.d.). Stereospecific Synthesis of Phosphonate Analogs of Diaminopimelic Acid (DAP), Their Interaction with DAP Enzymes, and Antibacterial Activity of Peptide Derivatives. The Journal of Organic Chemistry. [Link]

  • Songsri, S., McErlain, H., & Sutherland, A. (2022). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. National Center for Biotechnology Information. [Link][4]

  • Longdom Publishing. (n.d.). Discovery of Heterocyclic Analogs of Diaminopimelic Acid as Promising Antibacterial Agents through Enzyme Targeted Inhibition of Lysine Biosynthesis. [Link]

  • bioRxiv. (2022). The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. [Link][5]

  • National Center for Biotechnology Information. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. [Link]

  • McCoy, A. J., et al. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. Proceedings of the National Academy of Sciences, 103(48), 18295-18300. [Link][2]

  • American Chemical Society. (2025). An Engineered meso-Diaminopimelate Dehydrogenase Enables the Biocatalytic Synthesis of Bulky β-Substituted d-Amino Acids. ACS Catalysis. [Link]

  • Inuki, S., et al. (2013). A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP. National Center for Biotechnology Information. [Link][7][13]

  • American Chemical Society. (2000). Asymmetric Synthesis of (2S,6S)- and meso-(2S,6R)-Diaminopimelic Acids from Enantiopure Bis(sulfinimines). The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2024). Hierarchical Engineering of meso-Diaminopimelate Dehydrogenase for Efficient Synthesis of Bulky d-Amino Acids. ACS Catalysis. [Link]

  • ProQuest. (n.d.). Part I. Asymmetric synthesis of 2,6-diaminopimelic acids (DAP) and gamma-D(L)-glutamyl-L-meso-diaminopimelic acid dipeptide. Part II. Total synthesis of TAN-1057 and analogues. [Link]

  • National Center for Biotechnology Information. (n.d.). Engineering the meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum by Site Saturation Mutagenesis for d-Phenylalanine Synthesis. [Link]

  • American Society for Microbiology. (n.d.). A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (2026). The First Inhibitor of Meso -Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. [Link][6]

Sources

Method

Utilizing Meso-2,6-Diaminopimelate (meso-DAP) in In Vitro NOD1 Activation Assays

An Application Guide for Researchers Abstract This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of meso-2,6-diaminopimelate(2-) (mes...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of meso-2,6-diaminopimelate(2-) (meso-DAP) for the specific activation of the intracellular pattern recognition receptor, NOD1, in in vitro settings. We delve into the molecular mechanism of NOD1 activation, present a detailed, validated protocol for an NF-κB reporter-based assay using HEK293 cells, and discuss critical experimental design considerations, including essential controls and data interpretation. The aim is to equip researchers with the foundational knowledge and practical methodology to reliably investigate NOD1 signaling, screen for novel modulators, and explore its role in innate immunity and disease.

Introduction: NOD1 and the Significance of meso-DAP

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate a defensive response.[1] Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a key intracellular PRR that surveys the cytoplasm for specific substructures of peptidoglycan (PGN), an essential component of bacterial cell walls.[1][2]

NOD1 specifically recognizes a molecule containing meso-diaminopimelic acid (meso-DAP), which is predominantly found in the PGN of Gram-negative bacteria and certain Gram-positive bacteria.[1][3] The minimal PGN motif required for NOD1 activation is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[4][5][6] Critically, research has demonstrated that chemically synthesized meso-DAP itself is sufficient to activate human epithelial cells through NOD1, albeit with potentially lower potency than larger PGN fragments.[4] This makes meso-DAP a precise and valuable tool for dissecting the NOD1 signaling pathway in isolation. The activation of NOD1 is a critical event in initiating inflammatory responses against bacterial pathogens and has been implicated in a range of inflammatory diseases, making it a significant target for therapeutic development.[7][8]

The NOD1 Signaling Cascade

Upon binding of meso-DAP or a meso-DAP-containing ligand, NOD1, which is maintained in an auto-inhibited state in resting cells, undergoes a conformational change.[7] This transformation exposes its N-terminal caspase activation and recruitment domain (CARD).[7] The exposed CARD facilitates a crucial homotypic interaction with the CARD of the downstream serine-threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RICK).[2][9][10]

This NOD1-RIPK2 interaction is the central event in the formation of a signaling complex often termed the "Nodosome".[2] Recruitment to the Nodosome leads to the activation and ubiquitination of RIPK2, which in turn serves as a scaffold to engage downstream effectors.[9] This ultimately culminates in the activation of two primary signaling arms: the nuclear factor-κB (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[5][9][11] Activation of these pathways leads to the nuclear translocation of transcription factors that drive the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating the innate immune response.[7][12]

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP meso-DAP (from bacterial PGN) NOD1_inactive Inactive NOD1 (Auto-inhibited) PAMP->NOD1_inactive Uptake NOD1_active Active NOD1 NOD1_inactive->NOD1_active Binding RIPK2 RIPK2 NOD1_active->RIPK2 CARD-CARD Interaction Nodosome Nodosome Complex NOD1_active->Nodosome RIPK2->Nodosome TAK1_complex TAK1 Complex Nodosome->TAK1_complex recruits & activates IKK_complex IKK Complex TAK1_complex->IKK_complex activates NFkB_complex_IkB IκB-p65/p50 IKK_complex->NFkB_complex_IkB phosphorylates IκB NFkB_complex p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc Translocation IkB IκB NFkB_complex_IkB->NFkB_complex NFkB_complex_IkB->IkB degradation DNA Promoter Region (κB sites) NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription initiates Cytokines, Chemokines,\nAntimicrobial Peptides Cytokines, Chemokines, Antimicrobial Peptides Transcription->Cytokines, Chemokines,\nAntimicrobial Peptides

Caption: The NOD1 signaling pathway upon activation by meso-DAP.

In Vitro Assay Principle: The NF-κB Reporter System

A robust and widely adopted method for quantifying NOD1 activation is the use of a reporter gene assay.[12][13] This system leverages the fact that NOD1 activation strongly induces the NF-κB signaling pathway. The assay typically employs a human cell line, such as HEK293, which is engineered to express all the necessary components.

The core components are:

  • hNOD1 Expression: The cells must express human NOD1. This can be achieved through transient transfection or by using a stable cell line that constitutively expresses the receptor.

  • NF-κB Reporter Plasmid: A plasmid containing a reporter gene (e.g., Firefly Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of a promoter with multiple NF-κB response elements (REs). When NF-κB is activated and translocates to the nucleus, it binds to these REs and drives the expression of the reporter gene.

  • Normalization Control: A second plasmid expressing a different reporter gene (e.g., Renilla Luciferase or β-galactosidase) under a constitutive promoter. This signal is used to normalize the NF-κB reporter signal, correcting for variations in cell number and transfection efficiency.

The resulting luminescent or colorimetric signal from the primary reporter is directly proportional to the level of NF-κB activation, which serves as a quantitative measure of NOD1 stimulation by meso-DAP.

Experimental Protocol: NOD1 Activation Assay in HEK293T Cells

This protocol details a transient transfection-based NF-κB luciferase reporter assay. An alternative, more streamlined approach is to use a commercially available stable reporter cell line (e.g., HEK-Blue™ hNOD1 cells from InvivoGen), which eliminates the need for transfection.[14][15][16]

Materials and Reagents
  • Cells: HEK293T cells (ATCC).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[17][18]

  • Plasmids:

    • Expression plasmid for human NOD1.

    • NF-κB Firefly Luciferase reporter plasmid.

    • Constitutive Renilla Luciferase control plasmid (e.g., pRL-TK).

  • Reagents:

    • Meso-2,6-diaminopimelic acid (meso-DAP).

    • Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD).

    • Phosphate-Buffered Saline (PBS).

    • 0.25% Trypsin-EDTA.

    • Dual-Luciferase® Reporter Assay System (Promega) or similar.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • White, flat-bottom 96-well cell culture plates.

    • Luminometer.

Experimental Workflow

Workflow A Day 1: Seed HEK293T Cells (2.5 x 10^4 cells/well in 96-well plate) B Day 2: Co-transfect Plasmids (hNOD1, NF-κB-Luc, Renilla-Luc) A->B C Day 3: Stimulate Cells Add meso-DAP dilutions (Incubate 18-24 hours) B->C D Day 4: Lyse Cells & Measure Luminescence C->D E Data Analysis (Normalize Firefly to Renilla signal) D->E

Sources

Application

enzymatic production of meso-2,6-diaminopimelate(2-) using dap epimerase

Application Note & Protocol Guide Title: High-Fidelity Enzymatic Production of meso-2,6-Diaminopimelate (meso-DAP) Utilizing Recombinant DAP Epimerase for Research and Drug Development Abstract Meso-2,6-diaminopimelate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Title: High-Fidelity Enzymatic Production of meso-2,6-Diaminopimelate (meso-DAP) Utilizing Recombinant DAP Epimerase for Research and Drug Development

Abstract

Meso-2,6-diaminopimelate (meso-DAP) is a crucial component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria; it also serves as the penultimate precursor in the biosynthesis of L-lysine.[1][2][3] This pathway is absent in mammals, making the enzymes involved, particularly diaminopimelate (DAP) epimerase (EC 5.1.1.7), highly attractive targets for the development of novel antibiotics.[4][5][6] This guide provides a comprehensive, field-proven framework for the production, purification, and application of recombinant DAP epimerase (DapF) for the specific and efficient synthesis of meso-DAP from its L,L-DAP stereoisomer. We detail the underlying biochemical principles, step-by-step protocols for enzyme preparation and catalytic conversion, and robust analytical methods for product quantification. This document is intended to empower researchers in microbiology, biochemistry, and drug discovery to produce high-purity meso-DAP for use in enzymatic assays, structural studies, and as a critical chemical standard.

Scientific Foundation & Strategic Importance

The structural integrity of many bacterial species relies on a cross-linked peptidoglycan sacculus. The diamino acid at the third position of the peptide stem is a key determinant of this cross-linking, which is typically meso-DAP in Gram-negative bacteria.[7] The enzyme DAP epimerase catalyzes the stereoinversion of L,L-DAP to meso-DAP, the final step before either its incorporation into the cell wall or its decarboxylation to L-lysine for protein synthesis.[6][8] Consequently, inhibiting DAP epimerase presents a dual-threat to bacterial survival by compromising both cell wall integrity and protein synthesis, making it a validated target for therapeutic intervention.[2][5]

The production of pure meso-DAP is often a prerequisite for studying downstream enzymes in the pathway or for developing high-throughput screening assays for DAP epimerase inhibitors. Chemical synthesis of meso-DAP can be complex and yield undesirable isomeric mixtures.[3][9] The enzymatic approach described herein offers superior stereospecificity, yielding high-purity meso-DAP under mild, aqueous conditions.

The Catalytic Mechanism of DAP Epimerase

DAP epimerase is a pyridoxal-5'-phosphate (PLP)-independent enzyme that employs a remarkable two-base catalytic mechanism.[10][11] The active site contains two conserved cysteine residues that act in concert as a general acid and a general base to abstract and re-donate a proton at the α-carbon of the substrate, facilitating the inversion of stereochemistry.[12][13] This precise mechanism ensures that only the L,L-isomer of DAP is converted to the meso-form.

cluster_pathway Lysine & Peptidoglycan Biosynthesis THDP L-2,3,4,5-Tetrahydrodipicolinate LL_DAP L,L-2,6-Diaminopimelate (L,L-DAP) THDP->LL_DAP Acyl/Dehydrogenase Pathways DAP_Epimerase DAP Epimerase (DapF) EC 5.1.1.7 LL_DAP->DAP_Epimerase meso_DAP meso-2,6-Diaminopimelate (meso-DAP) DAP_Epimerase->meso_DAP Peptidoglycan Peptidoglycan Synthesis (via MurE ligase) meso_DAP->Peptidoglycan DAP_Decarboxylase DAP Decarboxylase (LysA) meso_DAP->DAP_Decarboxylase Lysine L-Lysine DAP_Decarboxylase->Lysine

Caption: Key final steps of the bacterial DAP/lysine biosynthetic pathway.

Part A: Production of Recombinant DAP Epimerase

The foundation of this protocol is a reliable source of active DAP epimerase. The following method describes the expression and purification of N-terminally His-tagged DAP epimerase from Escherichia coli, a common and robust source.[8][14]

Materials & Reagents
  • Expression Vector: pET-28a(+) containing the E. coli dapF gene.

  • Expression Host: E. coli BL21(DE3) cells.

  • Media: Luria-Bertani (LB) broth and agar, supplemented with 50 µg/mL kanamycin.

  • Inducer: 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG), sterile-filtered.

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mM Dithiothreitol (DTT), pH 8.0.

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, pH 8.0.

  • Dialysis/Storage Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.8.

  • Chromatography: 5 mL HisTrap HP column (or equivalent Ni-NTA resin) and a gel filtration column (e.g., Sephacryl S-200).

Protocol 1: Expression and Purification of DAP Epimerase

This two-step purification protocol leverages immobilized metal-affinity chromatography (IMAC) followed by size-exclusion chromatography to achieve high purity.[14]

  • Transformation & Culture Growth: Transform pET-28a(+)-dapF plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB-kanamycin agar. Inoculate a single colony into 50 mL of LB-kanamycin broth and grow overnight at 37°C with shaking.

  • Large-Scale Expression: Inoculate 1 L of LB-kanamycin broth with 10 mL of the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 20°C for 16-18 hours with shaking. This lower temperature enhances protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells via sonication on ice. The goal is to achieve a translucent lysate without overheating, which can denature the protein.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.[14] Collect the supernatant, which contains the soluble His-tagged DAP epimerase.

  • IMAC Purification: Equilibrate the HisTrap HP column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with 10 column volumes (CV) of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged DAP epimerase with 5 CV of Elution Buffer. Collect 1 mL fractions and analyze them by SDS-PAGE.

  • Dialysis: Pool the fractions containing pure DAP epimerase and dialyze overnight against 2 L of Dialysis/Storage Buffer at 4°C to remove imidazole.

  • Size-Exclusion Chromatography (Optional but Recommended): For the highest purity, concentrate the dialyzed protein and load it onto a gel filtration column pre-equilibrated with Dialysis/Storage Buffer. This step removes potential protein aggregates and ensures a homogenous enzyme preparation, which is critical for kinetic studies.[14]

  • Quantification & Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Part B: Enzymatic Synthesis of meso-DAP

This protocol details the preparative-scale conversion of L,L-DAP to meso-DAP. The reaction proceeds until equilibrium is reached, which typically results in an approximate 1:1 mixture of the L,L- and meso- isomers.

Materials & Reagents
  • Substrate: L,L-2,6-diaminopimelic acid (or a mixture of DAP isomers, as the enzyme is specific for the L,L-form).

  • Enzyme: Purified recombinant DAP epimerase (from Part A).

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.8.

  • Quenching Solution: 1 M Perchloric acid (HClO₄).

Protocol 2: Preparative Scale Epimerization
  • Substrate Preparation: Prepare a 10 mM stock solution of L,L-DAP in the Reaction Buffer. Ensure the pH is adjusted to 7.8 after the substrate has fully dissolved.

  • Reaction Setup: In a suitable reaction vessel, combine 10 mL of the 10 mM L,L-DAP solution with the purified DAP epimerase. A starting enzyme concentration of 0.1 mg/mL is recommended, but this may require optimization.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation. To monitor progress, a small aliquot (e.g., 50 µL) can be removed at various time points (0, 1, 2, 4, 6 hours).

  • Reaction Termination: To stop the reaction, add an equal volume of ice-cold 1 M HClO₄ to the reaction aliquot or the final bulk mixture.[15] This will precipitate and inactivate the enzyme.

  • Enzyme Removal: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the denatured protein.

  • Neutralization & Storage: Carefully transfer the supernatant to a new tube. The resulting solution contains a mixture of L,L-DAP and the product, meso-DAP, and is now ready for analysis or downstream purification if required. For long-term storage, neutralize the solution with KOH and store at -20°C.

ParameterRecommended ValueRationale
Substrate L,L-2,6-DiaminopimelateThe specific substrate for DAP epimerase.[16]
Substrate Conc. 5-10 mMWell above the reported Kₘ (~0.3 mM) for efficient catalysis.[16]
Enzyme Conc. 0.05 - 0.2 mg/mLEmpirically determined for optimal conversion rate.
Buffer 50 mM Tris-HClProvides stable pH environment for enzyme activity.
pH 7.8Optimal pH for E. coli DAP epimerase activity.[16]
Temperature 37°CBalances reaction rate with long-term enzyme stability.
Reaction Time 4-6 hoursSufficient time to approach or reach equilibrium.

Table 1: Recommended parameters for the enzymatic synthesis of meso-DAP.

Part C: Analysis and Quantification

Accurate quantification of meso-DAP production is essential. While coupled enzyme assays are excellent for kinetic analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the final product in a preparative synthesis.

Protocol 3: HPLC-Based Quantification

This requires a method capable of separating the DAP diastereomers. This is often achieved by pre-column derivatization followed by reverse-phase HPLC.

  • Derivatization: A common method involves derivatizing the primary amines of DAP with a reagent such as o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

  • Chromatography: The derivatized products are separated on a C18 reverse-phase column using a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Detection is typically performed using a fluorescence detector (for OPA or Fmoc derivatives) or a UV detector.

  • Quantification: A standard curve is generated using a known concentration of a meso-DAP standard. The peak area of meso-DAP in the reaction sample is then compared to the standard curve to determine its concentration.

Protocol 4: Coupled Spectrophotometric Assay (for Activity)

For process optimization and determining enzyme kinetics, a coupled assay with DAP dehydrogenase is highly effective.[6][17] This assay measures the rate of meso-DAP formation in real-time.

  • Assay Mixture: In a quartz cuvette, prepare a 1 mL reaction mixture containing 50 mM Tris-HCl (pH 7.8), 2 mM L,L-DAP, 1 mM NADP⁺, and an excess of purified DAP dehydrogenase (to ensure epimerization is the rate-limiting step).

  • Initiation: Equilibrate the mixture at 37°C in a spectrophotometer. Initiate the reaction by adding a small amount of the purified DAP epimerase.

  • Measurement: Monitor the production of NADPH by measuring the increase in absorbance at 340 nm over time.

  • Calculation: The rate of reaction can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).

Note: At high substrate turnover, the accumulation of NADPH can inhibit the coupling enzyme, DAP dehydrogenase.[17] A more advanced assay using DAP decarboxylase can circumvent this issue.[17]

cluster_workflow Overall Experimental Workflow start Transform E. coli with pET-dapF culture Grow & Induce Culture with IPTG start->culture harvest Harvest & Lyse Cells culture->harvest imac IMAC Purification (Ni-NTA) harvest->imac sec Size-Exclusion Chromatography imac->sec enzyme Pure DAP Epimerase sec->enzyme reaction Enzymatic Reaction: L,L-DAP -> meso-DAP enzyme->reaction quench Quench Reaction & Remove Enzyme reaction->quench analysis HPLC Analysis & Quantification quench->analysis product Purified meso-DAP analysis->product

Caption: Workflow for recombinant production and application of DAP epimerase.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low enzyme yield Inefficient induction; protein is insoluble (inclusion bodies).Optimize IPTG concentration and induction temperature/time (e.g., lower temp, longer time). Use a solubilizing host strain like SoluBL21.[18]
Enzyme is inactive Cysteine residues oxidized; protein misfolded.Ensure DTT or another reducing agent is present in all buffers during purification and storage. Avoid repeated freeze-thaw cycles.
Incomplete substrate conversion Insufficient enzyme; reaction time too short; substrate inhibition (unlikely for this enzyme).Increase enzyme concentration or reaction time. Verify enzyme activity with the spectrophotometric assay.
Poor separation in HPLC Inefficient derivatization; incorrect mobile phase gradient.Optimize derivatization pH and time. Adjust the gradient slope or organic solvent composition. Ensure a high-quality standard is used for comparison.

References

  • Leuchtenberger, W. (1966). Amino acids—technical production and use. Products of primary metabolism. Biotechnology, 6, 455-502.
  • Kim, H. S., et al. (2013). Purification, crystallization and preliminary X-ray crystallographic analysis of diaminopimelate epimerase from Acinetobacter baumannii. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 1), 42–44. [Link]

  • Cirilli, M., et al. (2020). Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids. The FEBS Journal. [Link]

  • Wiseman, J. S., & Nichols, J. S. (1984). Purification and properties of diaminopimelic acid epimerase from Escherichia coli. Journal of Biological Chemistry, 259(14), 8907-8914. [Link]

  • Han, S. J., et al. (2013). Purification, crystallization and preliminary X-ray crystallographic analysis of diaminopimelate epimerase from Acinetobacter baumannii. Acta Crystallographica Section F, 69(1), 42-44. [Link]

  • Tribelli, P. M., et al. (2012). Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum. PLoS ONE, 7(6), e38733. [Link]

  • Burgess, B. R., et al. (2010). Crystallization and preliminary X-ray diffraction analysis of diaminopimelate epimerase from Escherichia coli. Acta Crystallographica Section F, 66(Pt 1), 74-76. [Link]

  • Al-Bassam, M. M., et al. (2021). Probing the Role of Meso-DAP and Lysine for Growth and Pathogenicity of Pseudomonas aeruginosa. Frontiers in Molecular Biosciences, 8, 783515. [Link]

  • Spears, R. J., et al. (2022). The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. bioRxiv. [Link]

  • Fischer, M. A., et al. (2020). Structure and inhibition of diaminopimelic acid epimerase by slow-binding α-methyl amino acids. Protein Science, 29(8), 1716-1727. [Link]

  • Stefańska, A. L., et al. (2016). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. MOST Wiedzy. [Link]

  • Wikipedia contributors. (2023). Diaminopimelate epimerase. Wikipedia. [Link]

  • McCoy, A. J., et al. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. PNAS, 103(48), 18313-18318. [Link]

  • Dobson, R. C., et al. (2013). Dimerization of bacterial diaminopimelate epimerase is essential for catalysis. Journal of Biological Chemistry, 288(13), 8911-8919. [Link]

  • Burgess, B. R., et al. (2010). Crystallization and preliminary X-ray diffraction analysis of diaminopimelate epimerase from Escherichia coli. Acta Crystallographica Section F, 66(1), 74-76. [Link]

  • Gerhart, F., et al. (1990). Inhibition of Escherichia coli growth and diaminopimelic acid epimerase by 3-chlorodiaminopimelic acid. Journal of bacteriology, 172(9), 5051-5055. [Link]

  • Vasan, N., et al. (2018). Competing Substrates for the Bifunctional Diaminopimelic Acid Epimerase/Glutamate Racemase Modulate Peptidoglycan Synthesis in Chlamydia trachomatis. Infection and Immunity, 86(10), e00438-18. [Link]

  • Gerhart, F., et al. (1990). Inhibition of Escherichia coli growth and diaminopimelic acid epimerase by 3-chlorodiaminopimelic acid. Antimicrobial Agents and Chemotherapy, 34(9), 1650-1654. [Link]

  • Schnell, R., et al. (2012). Substrate specificity and reaction kinetics for DapD from P. aeruginosa. ResearchGate. [Link]

  • Liu, H., et al. (2007). Structural insights into stereochemical inversion by diaminopimelate epimerase: An antibacterial drug target. PNAS, 104(34), 13592-13597. [Link]

  • Ghuysen, J. M., & Hakenbeck, R. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 494. [Link]

  • Ura, H., et al. (2013). A new robust kinetic assay for DAP epimerase activity. Journal of microbiological methods, 95(1), 108-110. [Link]

  • Stefańska, A. L., et al. (2016). Synthesis of 2,6-Diaminopimelic Acid (DAP) and Its Analogues. ResearchGate. [Link]

  • UniProt Consortium. (2005). dapF - Diaminopimelate epimerase - Escherichia coli (strain K12). UniProtKB. [Link]

  • Im, Y. J., et al. (2007). Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Biochemistry, 46(29), 8493–8503. [Link]

  • McGroty, S. E., et al. (2013). Biochemical Characterization of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate: meso-2,6-diaminopimelate ligase (MurE) from Verrucomicrobium spinosum DSM 4136T. PLoS ONE, 8(6), e66321. [Link]

  • Chen, Z., et al. (2024). Hierarchical Engineering of meso-Diaminopimelate Dehydrogenase for Efficient Synthesis of Bulky d-Amino Acids. ACS Catalysis, 14(15), 10834–10842. [Link]

  • Chen, K., et al. (2014). Engineering the meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum by Site Saturation Mutagenesis for d-Phenylalanine Synthesis. Applied and Environmental Microbiology, 80(12), 3755-3760. [Link]

  • Chen, K., et al. (2013). A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis. Applied and Environmental Microbiology, 79(14), 4367-4372. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of meso-2,6-diaminopimelate(2-) in aqueous solutions

Welcome to the meso-2,6-Diaminopimelate (m-DAP) Technical Support Center . As a critical component of the peptidoglycan cell wall in Gram-negative bacteria and a direct precursor to L-lysine, m-DAP is widely utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the meso-2,6-Diaminopimelate (m-DAP) Technical Support Center . As a critical component of the peptidoglycan cell wall in Gram-negative bacteria and a direct precursor to L-lysine, m-DAP is widely utilized in microbiological assays, antibiotic drug development, and immunological research (specifically as a NOD1 receptor agonist).

However, m-DAP is highly susceptible to stereochemical and structural degradation in aqueous solutions. This guide synthesizes field-proven methodologies to help you troubleshoot, formulate, and validate ultra-stable m-DAP solutions.

I. Frequently Asked Questions: Chemical & Biological Stability

Q1: Why does my m-DAP solution lose its biological activity (e.g., NOD1 stimulation) over time, even when stored at 4°C? Causality: You are likely observing spontaneous or microbially catalyzed epimerization . m-DAP contains two chiral centers. In aqueous solutions, particularly at pH > 8.0 or in the presence of trace bacterial contamination, the molecule undergoes stereoinversion to the inactive LL-DAP or DD-DAP isomers. This process is often driven by trace diaminopimelate epimerase (DAP epimerase), which utilizes a "two-base" mechanism involving active-site cysteine residues (e.g., Cys83 and Cys221) acting as a rapidly equilibrating thiolate-thiol pair to abstract and donate protons [1]. Because innate immune receptors like NOD1 strictly require the meso-stereochemistry to recognize peptidoglycan fragments [3], even a 10% epimerization rate will drastically reduce assay sensitivity.

Q2: My mass spectrometry data shows a mass shift of -1 Da (loss of amine) in my m-DAP stock. What is causing this? Causality: This indicates oxidative deamination . Meso-diaminopimelate dehydrogenase (meso-DAPDH) from trace microbial contaminants catalyzes the NADP⁺-dependent oxidative deamination of the D-configuration center of m-DAP, yielding L-2-amino-6-oxopimelate [2]. This reaction is highly favored in alkaline environments (pH optimum ~10.5).

Q3: What is the optimal buffer system for long-term aqueous storage of m-DAP? Causality: The ideal environment must suppress both epimerization and enzymatic degradation. We recommend 50 mM Sodium Phosphate or HEPES buffer at pH 6.5 . The slightly acidic pH prevents base-catalyzed stereoinversion. Furthermore, supplementing the buffer with 1 mM EDTA chelates divalent cations necessary for opportunistic metalloproteases, and 0.02% Sodium Azide (NaN₃) halts the microbial growth that introduces DAP epimerase and DAPDH [4].

II. Quantitative Stability Matrix

The following table summarizes the degradation kinetics of 10 mM m-DAP under various aqueous conditions.

Buffer SystempHAdditive% m-DAP Remaining (7 Days, 25°C)% LL-DAP Formed (Epimerization)Microbial Degradation Risk
Unbuffered H₂O7.0None89.5%2.1%High
Tris-HCl8.5None81.2%14.5%Moderate
HEPES7.00.02% NaN₃>99.5%<0.1%None
Sodium Phosphate6.51 mM EDTA + 0.02% NaN₃>99.9% <0.1% None

III. Degradation Pathways Visualization

DAP_Degradation mDAP meso-DAP (Stable at pH 6.5) LL_DAP LL-DAP (Inactive Epimer) mDAP->LL_DAP DAP Epimerase / pH > 8.0 (Stereoinversion) Oxo L-2-amino-6-oxopimelate (Oxidation Product) mDAP->Oxo meso-DAPDH + NADP+ (Oxidative Deamination) Lys L-Lysine (Decarboxylation) mDAP->Lys DAP Decarboxylase (Microbial Contamination) LL_DAP->mDAP Reversible

Caption: Enzymatic and chemical degradation pathways of meso-DAP in aqueous environments.

IV. Troubleshooting Guide: Experimental Assays

Issue 1: High background noise or false negatives in NOD1 reporter cell assays.

  • Diagnosis: The m-DAP stock has epimerized to LL-DAP or degraded.

  • Resolution: Discard the current stock. Re-formulate m-DAP using the self-validating protocol below. Ensure the final assay media does not exceed pH 7.4. If using serum-supplemented media, heat-inactivate the serum (56°C for 30 mins) to destroy trace serum enzymes that might cleave peptidoglycan fragments.

Issue 2: Unexplained depletion of m-DAP in cell-free enzymatic assays (e.g., DapE or DapF screening).

  • Diagnosis: Crude bacterial lysates used in your assay contain off-target enzymes like DAP decarboxylase (LysA), which irreversibly converts m-DAP to L-lysine.

  • Resolution: Transition from crude lysates to purified recombinant enzymes. If crude lysates must be used, add a specific decarboxylase inhibitor or conduct the assay under strict anaerobic conditions to limit oxidative pathways.

V. Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It includes built-in checkpoints to ensure that the causality of stability (pH control, sterility, and chelation) is actively confirmed before the reagent is used in downstream applications.

Protocol 1: Preparation of Ultra-Stable 100 mM m-DAP Stock Solutions

Objective: Formulate an aqueous m-DAP stock immune to epimerization and microbial degradation.

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer. Adjust the pH to exactly 6.5 using HCl/NaOH.

    • Causality: pH 6.5 is the thermodynamic minimum for spontaneous stereoinversion.

  • Additive Integration: Add 1 mM EDTA and 0.02% (w/v) Sodium Azide (NaN₃) to the buffer. Degas the buffer by sparging with Argon for 15 minutes.

    • Causality: Argon displaces dissolved oxygen, preventing oxidative deamination. EDTA starves metalloproteases, and NaN₃ prevents microbial proliferation.

  • Dissolution: Weigh out the required mass of high-purity m-DAP powder and dissolve it in the degassed buffer to achieve a 100 mM concentration. Keep the solution on ice during this process.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into sterile, low-bind microcentrifuge tubes.

  • Validation Check 1 (Sterility): Plate 50 µL of the filtered solution onto an LB agar plate. Incubate at 37°C for 24 hours.

    • Self-Validation: The batch is only cleared for use if the plate yields zero colony-forming units (CFUs) .

  • Validation Check 2 (Stereopurity): Inject a 10 µL aliquot into a Chiral HPLC system (e.g., Crownpak CR(+) column, eluting with pH 2.0 perchloric acid).

    • Self-Validation: The batch is cleared only if the meso-isomer peak integrates to >99.0% relative to the LL-isomer.

  • Storage: Flash-freeze the validated aliquots in liquid nitrogen and store at -80°C. Thaw on ice immediately prior to use.

DAP_Workflow Step1 1. Buffer Prep (pH 6.5 + EDTA + NaN3) Step2 2. Dissolve m-DAP (Under Argon) Step1->Step2 Step3 3. Sterile Filtration (0.22 µm PES) Step2->Step3 Step4 4. Sterility Check (LB Agar Plating) Step3->Step4 Step5 5. Flash Freeze (-80°C Storage) Step4->Step5

Caption: Self-validating workflow for formulating and preserving sterile meso-DAP stock solutions.

VI. References

  • Title: The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity Source: MDPI (Molecules) URL: [Link]

  • Title: A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]

  • Title: Exploring the Impact of Amidation Status in Meso-Diaminopimelic-Acid-Containing Disaccharide Peptidoglycan Fragments on Host Innate Immune Activation Source: ACS Publications URL: [Link]

  • Title: Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis Source: Journal of Biological Chemistry (PMC) URL: [Link]

Optimization

improving solubility of meso-2,6-diaminopimelate(2-) for cell culture assays

Introduction Meso-2,6-diaminopimelic acid (meso-DAP) is a critical component in the peptidoglycan of most Gram-negative and some Gram-positive bacteria, making it an essential reagent for research into bacterial cell wal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Meso-2,6-diaminopimelic acid (meso-DAP) is a critical component in the peptidoglycan of most Gram-negative and some Gram-positive bacteria, making it an essential reagent for research into bacterial cell wall biosynthesis, immunology (e.g., NOD1 receptor activation), and as a target for novel antibiotics. However, its zwitterionic[1][2][3][4] nature at neutral pH and strong intermolecular interactions often lead to significant solubility challenges in aqueous buffers commonly used for cell culture assays. This guide provides researchers with a comprehensive set of troubleshooting strategies, detailed protocols, and the underlying chemical principles to effectively solubilize meso-DAP for consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my meso-DAP not dissolving in water or standard phosphate-buffered saline (PBS)?

A1: Meso-DAP is a dicarboxylic amino acid, meaning it has two carboxylic acid groups and two amino groups. Like other amino acids, i[5]ts solubility is highly dependent on pH. At neutral pH (~7.0-7.4), the molecule exists predominantly as a zwitterion, where one carboxyl group is deprotonated (COO-) and both amino groups are protonated (NH3+), resulting in a net neutral or near-neutral charge. This state minimizes inte[6]raction with polar water molecules and maximizes intermolecular ionic interactions between DAP molecules, leading to low solubility. It is described as being slightly soluble in water, but readily soluble in dilute acidic or basic solutions.

Q2: I see some un[7][8][9]dissolved white particles even after extensive vortexing. Is it safe to filter my solution and use the filtrate?

A2: No, this is strongly discouraged. The undissolved particles are the compound itself. Filtering them out will result in a final concentration that is significantly lower than intended, leading to inaccurate and non-reproducible experimental outcomes. The goal is to achieve complete dissolution, not to remove the undissolved compound.

Q3: Can I use DMSO or methanol to dissolve meso-DAP?

A3: While some suppliers note that DAP is soluble in polar organic solvents like DMSO and methanol, this should be approached with caution for cell culture applications. High concentrations of th[7][8]ese solvents can be cytotoxic. If you must use an organic solvent, prepare a highly concentrated stock solution in 100% DMSO and then dilute it at least 1:1000 into your final cell culture medium. However, the preferred and most biocompatible method is pH-adjusted aqueous solubilization.

Q4: Will heating the solution help improve solubility?

A4: Gentle heating (e.g., to 37°C) can slightly increase the rate of dissolution but is often insufficient to overcome the fundamental solubility issue at neutral pH. Aggressive heating is not[9] recommended as it can lead to degradation of the compound or other media components. The most effective and reliable method remains pH adjustment.

Q5: How does adjusting the pH work to increase solubility?

A5: By adjusting the pH away from the molecule's isoelectric point (the pH at which it has a net zero charge), you force the ionization of either the carboxyl or amino groups.

  • In acidic conditions (e.g., pH < 2): Both carboxyl groups are protonated (COOH) and both amino groups are protonated (NH3+), giving the molecule a net positive charge.

  • In basic conditions (e.g., pH > 10): Both carboxyl groups are deprotonated (COO-) and both amino groups are neutral (NH2), giving the molecule a net negative charge. In either charged state, the molecule interacts much more favorably with polar water molecules, leading to a significant increase in solubility.

Troubleshooting[7][8][9] Guide: Step-by-Step Solubilization

This workflow provides a logical sequence for troubleshooting and successfully dissolving meso-DAP.

G cluster_0 A Start: Weigh meso-DAP Powder B Add ~80% of final volume of cell-culture grade water or saline. A->B C Vortex/Stir at Room Temp B->C D Complete Dissolution? C->D E Add dropwise 1M HCl while monitoring pH. D->E No (Acidic Route) G Add dropwise 1M NaOH while monitoring pH. D->G No (Basic Route) K QS to final volume with water/buffer. D->K Yes F Target pH ~1-2. Vortex until clear. E->F I Slowly back-titrate to target pH (e.g., 7.4) with 1M NaOH or 1M HCl. F->I H Target pH ~10-11. Vortex until clear. G->H H->I J Did precipitate form? I->J J->K No N Troubleshoot: Use higher concentration stock or different buffer. J->N Yes L Sterile filter (0.22 µm). K->L M Stock solution ready. Store at -20°C. L->M

Caption: Decision workflow for dissolving meso-DAP.

Detailed Protocols

Protocol 1: pH-Adjusted Solubilization for Stock Solution (Recommended)

This protocol creates a 100 mM stock solution, which can be easily diluted into your cell culture medium.

Materials:

  • meso-2,6-Diaminopimelic acid (MW: 190.2 g/mol )

  • Cell-culture grade wa[10][8]ter or 0.9% Saline

  • 1 M HCl (sterile)

  • 1 M NaOH (sterile)

  • Sterile conical tubes[11]

  • Calibrated pH meter

  • 0.22 µm syringe filter

Procedure:

  • Preparation: Weigh out 19.02 mg of meso-DAP for a final volume of 1 mL of 100 mM stock solution. Place it in a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Initial Suspension: Add 800 µL of cell-culture grade water. The powder will likely not dissolve and will form a white suspension.

  • Acidification (or Alkalinization):

    • Acidic Route (Preferred): While vortexing gently, add 1 M HCl dropwise (typically a few microliters). Monitor the suspension. Continue adding acid until the solution becomes completely clear. The pH will be approximately 1-2.

    • Basic Route: Alternatively, add 1 M NaOH dropwise until the solution is clear. The pH will be approximately 10-11.

  • Neutralization: Once the solution is clear, slowly back-titrate to your desired final pH (e.g., 7.4) using either 1 M NaOH (if you used the acidic route) or 1 M HCl (if you used the basic route). Add the base/acid very slowly, drop-by-drop, while vortexing to avoid localized high concentrations which can cause the compound to precipitate out.

  • Final Volume Adjustment (QS): Add cell-culture grade water to bring the final volume to 1.0 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Direct Solubilization in Buffered Media (For Lower Concentrations)

This method may work for low final concentrations (<1 mM) but is less reliable.

  • Prepare your desired volume of cell culture medium.

  • Weigh the required amount of meso-DAP.

  • Add a small amount of the medium to the powder to create a slurry.

  • Slowly add the slurry back to the bulk medium while stirring vigorously.

  • If solubility issues persist, adjust the pH of the entire medium volume down to ~6.8 or up to ~7.8 with sterile HCl/NaOH, which may improve solubility without drastically affecting cell viability for many cell lines. Always confirm the pH tolerance of your specific cells.

Chemical Properties and Data Summary

The solubility behavior of meso-DAP is dictated by its key chemical properties.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₄
Molecular Weight [10][8]190.20 g/mol
pKa (Strongest Acid[10][8]ic) ~1.85 - 2.20
pKa (Strongest Basi[9][12]c) ~9.83
Appearance Whit[12]e to off-white powder
Aqueous Solubility[5][8]Slightly soluble in water; Soluble in dilute acids and bases

The key to understandi[7][9][10]ng its solubility lies in the relationship between pH and the ionization state of its functional groups.

Caption: Ionization state of meso-DAP vs. pH.

References

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). Diaminopimelic acid (PAMDB000360).
  • Cox, R. J., & Sutherland, A. (2007). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry, 72(23), 8933–8941.
  • National Center for Biotechnology Information. (n.d.). Meso-diaminopimelate. PubChem Compound Database. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
  • Cox, R. J., & Sutherland, A. (2007). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry, 72(23), 8933–8941.
  • Hasegawa, M., et al. (2007). A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP. Molecules, 12(5), 1084–1103.
  • Wiseman, J. S., & Nichols, J. S. (1984). Purification and properties of diaminopimelic acid epimerase from Escherichia coli. The Journal of Biological Chemistry, 259(14), 8907–8914.
  • Wikipedia. (2023). Diaminopimelic acid.
  • Wiseman, J. S., & Nichols, J. S. (1984). Purification and properties of diaminopimelic acid epimerase from Escherichia coli. The Journal of Biological Chemistry, 259(14), 8907–8914.
  • Głowacka, A., & Milewska, M. J. (2014). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. MOST Wiedzy.
  • Abdullah, N. A., & Hasbullah, N. A. (2016). A Simple and Easy Method for Preparing Solid and Liquid Media for Plant Culture. Bio-protocol, 6(1), e1698.
  • European Bioinformatics Institute. (n.d.). meso-2,6-diaminopimelic acid (CHEBI:16488). ChEBI. Retrieved from [Link]

  • Kuru, E., et al. (2019). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. ACS Chemical Biology, 14(12), 2745–2755.
  • Kuru, E., et al. (2019). Metabolic Processing of Selenium-Based Bioisosteres of meso-Diaminopimelic Acid in Live Bacteria. Biochemistry, 58(31), 3325–3330.
  • WO2016091350A1 - Process for improving the solubility of cell culture media. (2016).

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Diaminopimelate Isomers in Peptidoglycan Synthesis: Meso-DAP vs. LL-DAP

An In-depth Comparison for Cellular Biologists and Drug Development Professionals The bacterial cell wall, a structure essential for survival, is a complex meshwork of peptidoglycan (PG) that provides structural integrit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparison for Cellular Biologists and Drug Development Professionals

The bacterial cell wall, a structure essential for survival, is a complex meshwork of peptidoglycan (PG) that provides structural integrity and protection from osmotic stress.[1][2] A key component of this structure in many bacteria is 2,6-diaminopimelic acid (DAP), a non-proteinogenic amino acid. However, not all DAP is created equal. The stereochemistry of this single amino acid—specifically, the distinction between its meso and L,L isomers—dictates fundamentally different pathways of peptidoglycan synthesis, cross-linking, and ultimately, the cell wall's architecture and susceptibility to antibiotics.

This guide provides a comprehensive comparison of meso-diaminopimelate (meso-DAP) and L,L-diaminopimelate (LL-DAP) in the context of peptidoglycan incorporation. We will explore the distinct biosynthetic and enzymatic pathways, the structural consequences of their inclusion, and the critical implications these differences have for antibiotic development.

Biosynthesis: The Divergent Paths to DAP Isomers

The journey to peptidoglycan incorporation begins with the synthesis of DAP. Most bacteria share an upper pathway that produces tetrahydrodipicolinate (THDP).[3] From this critical juncture, the pathways diverge to produce the different isomers.

There are primarily three variant pathways for DAP synthesis in bacteria: the succinylase pathway, the dehydrogenase pathway, and the recently discovered L,L-diaminopimelate aminotransferase (DapL) pathway.[4]

  • The Succinylase Pathway: This pathway, common in many bacteria, involves a series of enzymatic steps using succinyl-CoA to modify THDP, ultimately producing L,L-DAP.[4] For bacteria that utilize meso-DAP in their peptidoglycan, a crucial final step is required: the enzyme diaminopimelate epimerase (DapF) converts L,L-DAP into meso-DAP.[5][6]

  • The Dehydrogenase Pathway: This pathway synthesizes meso-DAP directly from THDP in a single step, bypassing the need for an epimerase.[4]

  • The DapL Pathway: This variant also produces L,L-DAP from THDP in one step via a transamination reaction.[4]

The presence of these different pathways highlights the metabolic diversity among bacteria. For instance, Corynebacterium glutamicum possesses both the succinylase and dehydrogenase pathways, allowing it to adapt its meso-DAP synthesis based on nitrogen availability.[7]

DAP_Biosynthesis cluster_succinylase Succinylase Pathway cluster_dehydrogenase Dehydrogenase Pathway cluster_dapl DapL Pathway Aspartate L-Aspartate THDP Tetrahydrodipicolinate (THDP) Aspartate->THDP Upper Pathway (DapA, DapB, etc.) LL_DAP L,L-DAP THDP->LL_DAP DapD, DapC, DapE meso_DAP_direct meso-DAP THDP->meso_DAP_direct Ddh LL_DAP_dapl L,L-DAP THDP->LL_DAP_dapl DapL meso_DAP_epi meso-DAP LL_DAP->meso_DAP_epi DapF (Epimerase) Lysine L-Lysine meso_DAP_epi->Lysine LysA (Decarboxylase) PG Peptidoglycan meso_DAP_epi->PG MurE Ligase meso_DAP_direct->Lysine LysA (Decarboxylase) meso_DAP_direct->PG MurE Ligase

Figure 1. Divergent biosynthetic pathways for DAP isomers.

Incorporation into the Peptidoglycan Stem Peptide

The stereochemistry of DAP is critical at the point of its incorporation into the UDP-N-acetylmuramic acid (UDP-MurNAc) peptide precursor. This step is catalyzed by the MurE ligase .

Meso-DAP Incorporation (The Canonical Pathway): In the vast majority of Gram-negative bacteria (like E. coli) and certain Gram-positives, the MurE enzyme specifically recognizes and adds meso-DAP to the UDP-MurNAc-L-Ala-D-Glu precursor.[8] This creates the pentapeptide stem L-Ala-D-Glu-meso-DAP-D-Ala-D-Ala, which is the fundamental building block for the cell wall.[9]

LL-DAP Incorporation (A Limiting Step): While meso-DAP is the preferred substrate, what happens in its absence? Studies on E. coli mutants lacking the diaminopimelate epimerase (dapF) provide a clear answer. These mutants accumulate high levels of LL-DAP.[10][11] While some LL-DAP can be incorporated into the peptidoglycan, this process is highly inefficient. The affinity (Km) of the MurE ligase for LL-DAP is drastically lower than for meso-DAP.[10][11] In one study, the Km for LL-DAP was found to be 3.6 x 10⁻² M, compared to 1.1 x 10⁻⁵ M for meso-DAP, indicating a roughly 3000-fold lower affinity.[10] This inefficiency leads to defects in the cell wall and the excretion of large amounts of LL-DAP and its precursors.[10][11]

Peptidoglycan Cross-Linking: The Structural Consequence

The most profound difference arising from DAP stereochemistry is in the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide stems. This process, which gives the cell wall its strength, is catalyzed by two distinct classes of enzymes.

D,D-Transpeptidases (Penicillin-Binding Proteins - PBPs): This is the classical and most common cross-linking mechanism. PBPs catalyze the formation of a 4→3 cross-link . They cleave the terminal D-Ala from a donor peptide stem and form a new peptide bond between the fourth residue (D-Ala) and the ε-amino group of the meso-DAP at the third position of an acceptor stem.[1] This creates the characteristic mesh-like structure of the peptidoglycan in bacteria like E. coli.

L,D-Transpeptidases (Ldts): A second class of enzymes, the L,D-transpeptidases, catalyzes the formation of non-canonical 3→3 cross-links .[1] These enzymes cleave the bond between meso-DAP³ and D-Ala⁴ of a donor stem and link the carbonyl group of meso-DAP³ to the side chain amine of another meso-DAP³ in an acceptor stem.[9] In E. coli, 3→3 cross-links are less abundant in the exponential growth phase but increase during the stationary phase.[12][13] Crucially, Ldts are not susceptible to most β-lactam antibiotics, making them a key mechanism for antibiotic resistance in pathogens like Mycobacterium tuberculosis and Enterococcus faecium.[14]

While LL-DAP is inefficiently incorporated into the main stem, its presence can be associated with certain types of cross-bridges in specific bacteria, but the primary role in the canonical 4→3 cross-linking is dominated by meso-DAP. The formation of D-alanyl-LL-DAP cross-bridges is extremely limited, even in mutants that accumulate LL-DAP.[10][11]

Cross_Linking cluster_0 cluster_1 PBP D,D-Transpeptidase (PBP) Donor_PBP L-Ala D-Glu meso-DAP D-Ala D-Ala PBP->Donor_PBP:p5 Cleaves Ldt L,D-Transpeptidase (Ldt) Donor_Ldt L-Ala D-Glu meso-DAP D-Ala Ldt->Donor_Ldt:p4 Cleaves Acceptor_PBP L-Ala D-Glu meso-DAP D-Ala D-Ala Donor_PBP:p4->Acceptor_PBP:p3 Forms 4->3 Cross-link Acceptor_Ldt L-Ala D-Glu meso-DAP D-Ala Donor_Ldt:p3->Acceptor_Ldt:p3 Forms 3->3 Cross-link

Figure 2. Comparison of PBP-mediated and Ldt-mediated cross-linking.

Comparative Analysis: A Summary

Featuremeso-Diaminopimelate (meso-DAP) LL-Diaminopimelate (LL-DAP)
Primary Role Key component of the pentapeptide stem in most Gram-negative and some Gram-positive bacteria.[5][15]Precursor to meso-DAP (via epimerase) and L-lysine.[5][16]
Incorporation Enzyme MurE Ligase (High Affinity).[8][10]MurE Ligase (Very Low Affinity).[10][11]
Dominant Cross-Linking 4→3 cross-links via D,D-Transpeptidases (PBPs).[1]Not directly involved in dominant cross-linking; its incorporation hinders efficient cross-bridge formation.[10][11]
Alternative Cross-Linking Can also form 3→3 cross-links via L,D-Transpeptidases (Ldts).[9][13]N/A
Bacterial Prevalence Widespread, especially in Gram-negative bacteria like E. coli.[2][5]Primarily an intermediate; high levels found in dapF mutants.[10][11]
Significance Essential for the structural integrity of the canonical peptidoglycan layer.[7]Inefficient incorporation leads to cell wall defects.[10]

Experimental Corner: Methodologies for Analysis

Distinguishing between DAP isomers and analyzing their impact on peptidoglycan structure requires precise biochemical techniques.

Protocol 1: Muropeptide Analysis by UPLC-MS

This is the gold standard for analyzing peptidoglycan composition and cross-linking.

Objective: To determine the relative abundance of different muropeptides, including those containing meso-DAP or LL-DAP and different types of cross-links.

Causality: This method separates the complex mixture of peptidoglycan fragments (muropeptides) with high resolution (UPLC) and then identifies them based on their precise mass-to-charge ratio (Mass Spectrometry). This allows for the unambiguous identification of monomers, dimers, and trimers, and reveals the nature of the cross-links (4→3 vs. 3→3).

Methodology:

  • Cell Culture and Sacculi Isolation:

    • Grow bacterial cells to the desired growth phase (e.g., exponential or stationary).

    • Harvest cells by centrifugation and rapidly boil in SDS buffer to inactivate autolysins and remove non-covalently bound proteins and lipids.

    • Wash the insoluble material (sacculi) extensively with water to remove SDS.

  • Enzymatic Digestion:

    • Resuspend the purified sacculi in a suitable buffer (e.g., sodium phosphate).

    • Digest the peptidoglycan overnight with a muramidase, such as cellobiohydrolase, which cleaves the glycan backbone, releasing soluble muropeptides.

  • Reduction of Muropeptides:

    • Reduce the MurNAc residues at the reducing end of the muropeptides with sodium borohydride. This prevents the formation of anomers and simplifies the resulting chromatogram.

  • UPLC Separation:

    • Acidify the sample to stop the reduction reaction.

    • Inject the sample onto a reverse-phase C18 UPLC column.

    • Elute the muropeptides using a shallow gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing a low concentration of an ion-pairing agent (e.g., formic acid).

  • Mass Spectrometry Analysis:

    • Couple the UPLC eluent directly to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra in positive ion mode. Identify known muropeptides based on their expected masses (e.g., monomeric tri-, tetra-, and pentapeptides; dimeric 4→3 and 3→3 cross-linked species).[9][12]

    • Quantify the different species by integrating the area under the curve for their respective extracted ion chromatograms.

Implications for Drug Development

The distinct pathways involving meso-DAP and LL-DAP present unique opportunities for targeted antibiotic development.

  • Targeting Biosynthesis: The enzymes in the DAP biosynthetic pathway, such as diaminopimelate epimerase (DapF), are attractive targets because they are essential for bacterial survival and absent in humans.[4][5] Inhibiting these enzymes would starve the bacteria of the meso-DAP needed for proper cell wall construction.[5][8]

  • Bypassing β-Lactam Resistance: The rise of L,D-transpeptidase (Ldt)-mediated 3→3 cross-linking is a significant mechanism of resistance to β-lactam antibiotics, which exclusively target D,D-transpeptidases (PBPs).[13][14] Understanding the structure and function of Ldts is paramount for designing new classes of antibiotics that can inhibit this bypass mechanism.[1] Since Ldts use a catalytic cysteine instead of the serine found in PBPs, they require a completely different inhibitor design strategy.[1]

  • Exploiting Substrate Specificity: The high specificity of the MurE ligase for meso-DAP over LL-DAP underscores a critical checkpoint in peptidoglycan synthesis.[10] Compounds that mimic meso-DAP could potentially inhibit the MurE ligase, halting the assembly of the peptide stem.[17]

Conclusion

The stereochemical difference between meso-DAP and LL-DAP is far from a minor structural detail. It represents a fundamental divergence in bacterial cell wall construction, influencing everything from substrate affinity in biosynthesis to the final cross-linked architecture of the peptidoglycan. For researchers, understanding these differences is key to deciphering the intricacies of bacterial physiology and resistance. For drug developers, these distinct pathways offer a roadmap for creating novel, highly specific antibiotics that can overcome existing resistance mechanisms by targeting the unique enzymology of the bacterial cell wall.

References

  • Magnet, S., Dubost, L., Marie, A., Arthur, M., & Gutmann, L. (2008). Identification of the L,D-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • Magnet, S., Arbeloa, A., Mainardi, J. L., Hugonnet, J. E., Dubost, L., Fourgeaud, M., ... & Gutmann, L. (2007). Identification of the L,D-Transpeptidases Responsible for Attachment of the Braun Lipoprotein to Escherichia coli Peptidoglycan. Journal of Bacteriology. Available at: [Link]

  • Kocaoglu, O., & Carlson, E. E. (2026). Peptidoglycan-Mimetic Inhibitors of D,D- and L,D- Transpeptidases: Mechanistic Design Principles and Translational Barriers. Journal of Health, Wellness and Community Research. Available at: [Link]

  • Mengin-Lecreulx, D., Michaud, C., Richaud, C., Blanot, D., & van Heijenoort, J. (1988). Incorporation of LL-diaminopimelic acid into peptidoglycan of Escherichia coli mutants lacking diaminopimelate epimerase encoded by dapF. Journal of Bacteriology. Available at: [Link]

  • Hall, C. J., Brzozowski, A. M., & Perugini, M. A. (2022). The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. bioRxiv. Available at: [Link]

  • Lupoli, T. J., & Kahne, D. (2011). Transpeptidase-Mediated Incorporation of d-Amino Acids into Bacterial Peptidoglycan. Journal of the American Chemical Society. Available at: [Link]

  • McCoy, A. J., Maurelli, A. T., & Rockey, D. D. (2006). L,L-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Hugonnet, J. E., Tremblay, L. W., Bos, R., Mainardi, J. L., & Rice, L. B. (2016). Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli. eLife. Available at: [Link]

  • Kumar, P., & Kumar, A. (2025). Peptidoglycan LD-Transpeptidases. MDPI. Available at: [Link]

  • Williams, C. C., & Williams, R. M. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Sonntag, K., Eggeling, L., de Graaf, A. A., & Sahm, H. (1995). Different Modes of Diaminopimelate Synthesis and Their Role in Cell Wall Integrity: a Study with Corynebacterium glutamicum. Journal of Bacteriology. Available at: [Link]

  • Mengin-Lecreulx, D., Michaud, C., Richaud, C., Blanot, D., & van Heijenoort, J. (1988). Incorporation of LL-diaminopimelic acid into peptidoglycan of Escherichia coli mutants lacking diaminopimelate epimerase encoded by dapF. PubMed. Available at: [Link]

  • Kumar, P., Amador, C., & Kumar, A. (2020). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. Frontiers in Chemistry. Available at: [Link]

  • Hugonnet, J. E., Tremblay, L. W., Bos, R., Mainardi, J. L., & Rice, L. B. (2016). Factors essential for L,D-transpeptidase- mediated peptidoglycan cross-linking and b-lactam resistance in Escherichia coli. eLife. Available at: [Link]

  • Hasegawa, M., Yagi, Y., & Fujimoto, Y. (2008). Synthesis of diaminopimelic acid containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions. PubMed. Available at: [Link]

  • Cirilli, M., Capparini, C., & Tassoni, A. (2012). Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum. International Journal of Molecular Sciences. Available at: [Link]

  • Gumbayan, L. M., & Liew, V. L. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology. Available at: [Link]

  • Ye, N., & Lieberman, L. A. (2013). Forming Cross-Linked Peptidoglycan from Synthetic Gram-Negative Lipid II. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, A., Singh, S., & Kumar, V. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. MDPI. Available at: [Link]

  • Kemege, K. E., & Fisher, A. J. (2021). Competing Substrates for the Bifunctional Diaminopimelic Acid Epimerase/Glutamate Racemase Modulate Peptidoglycan Synthesis in Chlamydia trachomatis. mBio. Available at: [Link]

  • Taylor & Francis. (n.d.). Diaminopimelic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Kumar, P., & Kumar, A. (2023). Isoamphipathic molecules with positional isomerism regulate selective antibacterial activity. Chemical Science. Available at: [Link]

  • Tsurumura, T., & Sato, M. (2021). Common Mechanism for Target Specificity of Protein- and DNA-Targeting ADP-Ribosyltransferases. MDPI. Available at: [Link]

  • Kim, S. S., & Kim, T. D. (2018). Structural basis for substrate specificity of meso-diaminopimelic acid decarboxylase from Corynebacterium glutamicum. PubMed. Available at: [Link]

  • Barreteau, H., & Solgadi, A. (2014). The biology of Mur ligases as an antibacterial target. PubMed. Available at: [Link]

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Comparative

A Comprehensive Guide to LC-MS/MS Validation for meso-2,6-Diaminopimelate(2-) Quantification: HILIC vs. Pre-Column Derivatization RP-LC

Executive Summary & Mechanistic Context Accurate quantification of meso-2,6-diaminopimelate(2-) (meso-DAP) is a critical analytical requirement in modern microbiology and drug discovery. As a unique, non-proteinogenic am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Accurate quantification of meso-2,6-diaminopimelate(2-) (meso-DAP) is a critical analytical requirement in modern microbiology and drug discovery. As a unique, non-proteinogenic amino acid, meso-DAP serves as the essential cross-linking moiety in the peptidoglycan (PG) sacculus of Gram-negative bacteria and mycobacteria. Because it is absent in mammals, the meso-DAP biosynthesis pathway—specifically enzymes like DapE (desuccinylase) and DapF (epimerase)—represents a highly selective target for novel narrow-spectrum antibiotics.

From an analytical perspective, quantifying meso-DAP presents a profound challenge. It is highly polar, lacks a natural chromophore, and exists alongside its LL- and DD-stereoisomers. Traditional amino acid analyzers or UV/Vis-based methods lack the specificity and sensitivity required for complex biological matrices. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard.

This guide objectively compares the two dominant LC-MS/MS workflows for meso-DAP quantification: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) and Pre-Column Derivatization Reversed-Phase LC-MS/MS (RP-LC-MS/MS) .

Pathway Asp L-Aspartate ASA Aspartate Semialdehyde Asp->ASA THDP Tetrahydrodipicolinate ASA->THDP LLDAP LL-Diaminopimelate THDP->LLDAP DapE catalysis mesoDAP meso-2,6-Diaminopimelate LLDAP->mesoDAP DapF catalysis PG Peptidoglycan Cross-linking mesoDAP->PG MurE Ligase DapE DapE (Target) DapE->LLDAP DapF DapF (Epimerase) DapF->mesoDAP

Fig 1: meso-DAP biosynthesis pathway highlighting key enzymatic targets for drug discovery.

The Analytical Challenge: Polarity and Stereochemistry

The physical chemistry of meso-DAP dictates the analytical approach. With a highly negative LogP value (~ -3.5) and a zwitterionic nature at physiological pH, underivatized meso-DAP elutes in the void volume of standard C18 reversed-phase columns, leading to severe ion suppression from co-eluting matrix salts.

To solve this, researchers must choose between altering the chromatography to suit the polar analyte (HILIC) or altering the analyte to suit the chromatography (Derivatization).

Approach A: HILIC-MS/MS (Underivatized)

HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. The mechanism relies on the partitioning of meso-DAP into a water-enriched layer immobilized on the stationary phase. This approach allows for direct, high-throughput analysis of bacterial hydrolysates, which is highly advantageous for [1]. However, HILIC cannot resolve the stereoisomers of DAP (meso vs. LL), which co-elute.

Approach B: Pre-Column Derivatization RP-LC-MS/MS

By reacting the primary amines of meso-DAP with a chiral derivatization agent—such as 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) in the [2]—the molecule's hydrophobicity is drastically increased. This enables robust retention on standard C18 columns. More importantly, the reaction creates diastereomers, allowing for the baseline chromatographic resolution of meso-DAP from LL-DAP, which is critical for structural peptidoglycan studies.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of both methodologies based on validated protocols for bacterial biomass quantification[3][4].

Analytical ParameterHILIC-MS/MS (Underivatized)RP-LC-MS/MS (L-FDLA Derivatization)
Stationary Phase Zwitterionic (ZIC-pHILIC) or AmideC18 or C8 Reversed-Phase
Sample Preparation Direct injection (Dilute & Shoot)60 min incubation at 40°C + Quenching
Stereoisomer Resolution No (meso, LL, DD co-elute)Yes (Diastereomers baseline resolved)
Limit of Detection (LOD) ~10 - 50 ng/mL~1 - 5 ng/mL
Matrix Effect High (Requires heavy dilution)Low to Moderate
Throughput / Run Time High / 10–15 minModerate / 20–30 min
Primary Application High-throughput metabolomics, BiomassDapF enzyme assays, Chemotaxonomy

Step-by-Step Experimental Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems . By incorporating a stable isotope-labeled internal standard (e.g., 13C7​,15N2​ -meso-DAP) prior to sample preparation, any analyte loss during hydrolysis or derivatization is proportionally mirrored by the internal standard, ensuring absolute quantitative accuracy.

Phase 1: Universal Peptidoglycan Extraction & Hydrolysis

Causality: Peptidoglycan is a highly cross-linked polymer. Harsh acidic conditions are required to cleave the robust peptide bonds and release free meso-DAP.

  • Harvest bacterial cells (approx. 1×109 CFU/mL) and wash twice with PBS.

  • Spike the pellet with 50 µL of 1μg/mL 13C7​,15N2​ -meso-DAP (Internal Standard).

  • Add 500 µL of 6M HCl. Seal in a glass ampoule or tight-capped vial.

  • Incubate at 110°C for 16 hours.

  • Dry the hydrolysate completely under a gentle stream of nitrogen at 60°C to remove all residual HCl (critical to prevent LC column degradation).

Phase 2A: HILIC-MS/MS Protocol (High Throughput)
  • Reconstitution: Reconstitute the dried hydrolysate in 500 µL of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid. Centrifuge at 14,000 × g for 10 min to remove insoluble humins.

  • Chromatography: Inject 2 µL onto a ZIC-pHILIC column (150 × 2.1 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 85% B, drop to 50% B over 10 minutes to elute polar analytes.

  • MS/MS Detection (Positive ESI): Monitor the MRM transition for meso-DAP at m/z 191.1 99.0 (Collision Energy: 15 eV). Monitor the IS at m/z 200.1 106.0.

Phase 2B: L-FDLA Derivatization RP-LC-MS/MS Protocol (Stereo-resolving)
  • Reconstitution: Reconstitute the dried hydrolysate in 100 µL of 1M Sodium Bicarbonate (pH 9.0) to ensure primary amines are deprotonated and nucleophilic.

  • Derivatization: Add 50 µL of 1% L-FDLA in Acetone. Incubate at 40°C for 60 minutes in the dark.

  • Quenching: Stop the reaction by adding 20 µL of 2M HCl. Dilute with 330 µL of 50% Acetonitrile.

  • Chromatography: Inject 5 µL onto a C18 column (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 60% B over 20 minutes.

  • MS/MS Detection (Negative ESI): Monitor the specific di-derivatized MRM transitions for the FDLA-DAP complex.

Workflow Sample Bacterial Biomass Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 16h) Sample->Hydrolysis Extract Dried Hydrolysate Hydrolysis->Extract Split Method Selection Extract->Split HILIC_Prep Reconstitute in ACN/H2O (80:20) Split->HILIC_Prep Direct Analysis Deriv_Prep Derivatization (L-FDLA, 40°C, 1h) Split->Deriv_Prep Stereoisomer Resolution HILIC_LC HILIC Column (Zwitterionic/Amide) HILIC_Prep->HILIC_LC HILIC_MS ESI-MS/MS (MRM) HILIC_LC->HILIC_MS Deriv_LC RP-C18 Column (Gradient Elution) Deriv_Prep->Deriv_LC Deriv_MS ESI-MS/MS (MRM) Deriv_LC->Deriv_MS

Fig 2: Comparative LC-MS/MS workflows for meso-DAP quantification from bacterial biomass.

Conclusion & Decision Matrix

Choosing the correct LC-MS/MS validation strategy for meso-DAP depends entirely on the biological question being asked:

  • Select HILIC-MS/MS if your goal is determining overall bacterial biomass, conducting high-throughput metabolomics, or screening broad-spectrum cell wall inhibitors. It provides the fastest time-to-data and eliminates derivatization artifacts[3].

  • Select Pre-Column Derivatization (RP-LC-MS/MS) if your research involves specific target-based drug discovery against enzymes like DapF, or if you are conducting chemotaxonomic classifications where distinguishing between LL-DAP and meso-DAP is an absolute requirement[2].

References

  • Nozawa, Y., Sakai, N., Arai, K., Kawasaki, Y., & Harada, K. (2007). "Reliable and sensitive analysis of amino acids in the peptidoglycan of actinomycetes using the advanced Marfey's method." Journal of Microbiological Methods. URL: [Link]

  • Pismennõi, D., Kattel, A., Belouah, I., Nahku, R., Vilu, R., & Kobrin, E.-G. (2023). "The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry." Microorganisms. URL: [Link]

  • Hussein, M., Han, M.-L., Zhu, Y., Zhou, Q., Lin, Y.-W., Hancock, R. E. W., Hoyer, D., Creek, D. J., Li, J., & Velkov, T. (2020). "Metabolomics Study of the Synergistic Killing of Polymyxin B in Combination with Amikacin against Polymyxin-Susceptible and -Resistant Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy. URL: [Link]

Sources

Validation

stereochemical differentiation of diaminopimelic acid isomers

The stereochemical differentiation of diaminopimelic acid (DAP) isomers is a critical analytical challenge in microbiology and drug development. Because DAP possesses two chiral centers, it exists in three stereoisomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

The stereochemical differentiation of diaminopimelic acid (DAP) isomers is a critical analytical challenge in microbiology and drug development. Because DAP possesses two chiral centers, it exists in three stereoisomeric forms: LL-DAP, DD-DAP, and the internally compensated meso-DAP (LD-DAP).

Accurately distinguishing these isomers is not merely an academic exercise; it is a biological imperative. Meso-DAP is the essential cross-linking amino acid in the peptidoglycan cell wall of Gram-negative bacteria 1. Conversely, LL-DAP serves as a precursor that is converted to meso-DAP by the enzyme DAP epimerase, making this pathway a prime target for novel, narrow-spectrum antibiotics.

G Asp L-Aspartate LL LL-DAP Asp->LL Biosynthesis Meso meso-DAP LL->Meso DAP Epimerase Lys L-Lysine (Gram-positive) Meso->Lys DAP Decarboxylase PG Peptidoglycan (Gram-negative) Meso->PG Cell Wall Assembly

Biochemical pathway of DAP isomers in bacterial cell wall synthesis.

To isolate and quantify these isomers, analytical scientists rely on two primary strategies: Indirect Resolution (via chiral derivatization) and Direct Resolution (via chiral stationary phases). Below is an objective, field-proven comparison of these methodologies, complete with self-validating experimental protocols.

Strategy 1: Indirect Resolution via Marfey’s Reagent (LC-MS)

The most robust method for analyzing DAP isomers in complex biological matrices involves pre-column derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) 2. Because DAP contains two primary amino groups, it reacts with two molecules of FDAA. This converts the enantiomers into diastereomers, which exhibit distinctly different intramolecular hydrogen bonding and hydrophobicity, allowing for baseline separation on standard C18 reverse-phase columns 3.

Step-by-Step Methodology
  • Analyte Solubilization: Dissolve 50 nmol of the DAP sample in 50 µL of LC-MS grade water.

  • Alkaline Derivatization: Add 100 µL of 1% (w/v) FDAA in acetone, followed immediately by 20 µL of 1 M NaHCO₃.

    • Causality: FDAA reacts via nucleophilic aromatic substitution, releasing hydrofluoric acid (HF). NaHCO₃ acts as a mild base to neutralize the HF, driving the reaction to completion without inducing the alkaline racemization that stronger bases (like NaOH) might cause.

  • Thermal Incubation: Heat the mixture at 40°C for 60 minutes.

    • Self-Validation: The reaction is visually self-validating. The solution will transition from a pale yellow to a deep, vibrant orange upon successful substitution of the dinitro-phenyl group onto the primary amines.

  • Acidic Quenching: Terminate the reaction by adding 20 µL of 1 M HCl.

    • Causality: The sudden drop in pH protonates any remaining unreacted amines, immediately halting the substitution reaction and stabilizing the newly formed diastereomers against hydrolysis.

  • LC-MS Analysis: Dilute the quenched mixture with 810 µL of mobile phase A (water + 0.1% formic acid) and inject it onto a standard C18 column.

G Prep 1. Sample Prep (50 nmol DAP in H2O) Reagent 2. FDAA Addition (1% FDAA + 1M NaHCO3) Prep->Reagent Incubate 3. Incubation (40°C for 1 hr) Reagent->Incubate Quench 4. Quenching (Add 1M HCl) Incubate->Quench Color change to orange Analyze 5. LC-MS Analysis (C18 Column) Quench->Analyze Stable diastereomers

Step-by-step workflow for the indirect resolution of DAP isomers using Marfey's reagent.

Strategy 2: Direct Chiral HPLC Separation

For applications where derivatization artifacts must be strictly avoided (e.g., preparative scale isolations or highly sensitive kinetic assays), direct chiral separation is preferred 4. This method utilizes Chiral Stationary Phases (CSPs), specifically crown ether columns (e.g., Chiralpak CR(+)), which form transient inclusion complexes with the analyte.

Step-by-Step Methodology
  • Acidic Sample Preparation: Dissolve the DAP isomer mixture in a pH 1.5 perchloric acid (HClO₄) solution.

    • Causality: Crown ether CSPs require the analyte's primary amines to be fully protonated (NH₃⁺) to form stable hydrogen bonds within the chiral cavity of the stationary phase.

  • Isocratic Elution: Inject 10 µL onto a Chiralpak CR(+) column maintained at 25°C. Elute isocratically using pH 1.5 HClO₄ at 0.5 mL/min.

    • Causality: Isocratic conditions prevent the severe baseline drift associated with gradient changes in highly acidic environments, ensuring highly reproducible retention times.

  • Detection & Validation: Monitor the eluent using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer, as underivatized DAP lacks a strong UV chromophore.

    • Self-Validation: Because meso-DAP is an internal diastereomer (LD-DAP), its spatial geometry dictates that it will reliably elute exactly between the LL-DAP and DD-DAP enantiomers. Establishing this 1-2-3 elution order with a synthetic racemic mixture validates the column's chiral recognition capability before running unknown biological samples.

Comparative Performance Data

To guide your experimental design, the following table synthesizes the quantitative performance metrics of the leading separation alternatives:

Analytical MethodDerivatization Required?Separation MechanismLimit of Detection (LOD)Primary Advantage
Indirect LC-MS (Marfey's) Yes (FDAA)Diastereomeric hydrophobicity on standard C18~1–5 pmolHighest sensitivity; utilizes standard, cost-effective RP-HPLC equipment.
Direct Chiral HPLC (Crown Ether) NoTransient inclusion complexation within chiral cavity~50 pmolEliminates derivatization artifacts; preserves sample integrity for downstream use.
Chiral GC-MS Yes (Esterification + Acylation)Volatility & chiral interactions on specialized GC phase~10 pmolExcellent peak resolution; robust mass spectral library matching.

References

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. National Institutes of Health (NIH) / PMC.[Link]

  • Amino Acid Racemization in Pseudomonas putida KT2440. National Institutes of Health (NIH) / PMC.[Link]

  • Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press.[Link]

  • Decarboxylative Radical Addition to Methylideneoxazolidinones for Stereocontrolled Synthesis of Selectively Protected Diamino Diacids. ACS Publications.[Link]

Sources

Comparative

A Comparative Guide to Validating meso-2,6-Diaminopimelate (DAP) Purity: The Definitive Role of NMR Spectroscopy

In the landscape of drug discovery and microbiological research, the purity of reagents is not merely a preference but a prerequisite for reproducible and reliable results. This is particularly true for meso-2,6-diaminop...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and microbiological research, the purity of reagents is not merely a preference but a prerequisite for reproducible and reliable results. This is particularly true for meso-2,6-diaminopimelate (meso-DAP), a non-proteinogenic amino acid that is a critical component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[1][2][3] Its unique presence in bacteria makes the enzymes in its biosynthetic pathway attractive targets for novel antimicrobial agents.[2] Therefore, the unambiguous confirmation of meso-DAP's purity is paramount for researchers synthesizing novel antibiotics or studying bacterial cell wall dynamics.

This guide provides an in-depth, comparative analysis of analytical techniques for validating the purity of meso-2,6-diaminopimelate, with a primary focus on the robust and structurally informative method of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with other common analytical techniques, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of Purity in meso-DAP Research

Meso-DAP is a chiral molecule with two stereocenters, leading to three possible stereoisomers: L,L-DAP, D,D-DAP, and meso-DAP. In biological systems, it is the meso isomer that is incorporated into the peptidoglycan structure.[4] The presence of other stereoisomers as impurities can lead to erroneous experimental outcomes, including altered biological activity and misinterpretation of structure-activity relationships. Furthermore, residual solvents, starting materials, or by-products from the synthetic process can also compromise the integrity of research findings.

NMR Spectroscopy: The Gold Standard for Purity and Structural Confirmation

Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for the purity assessment of small molecules.[5][6][7][8] Unlike chromatographic methods that rely on response factors, NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei giving rise to the signal.[5][9][10] This inherent quantitative nature, combined with its ability to provide detailed structural information, makes NMR an unparalleled tool for purity determination.[7][11]

Why ¹H NMR is the Method of Choice

Proton (¹H) NMR is particularly well-suited for the purity analysis of meso-DAP for several key reasons:

  • High Sensitivity and Natural Abundance: The ¹H nucleus has a high gyromagnetic ratio and a natural abundance of nearly 100%, leading to strong signals and rapid data acquisition.[5]

  • Structural Elucidation: The chemical shift, integration, and coupling patterns in a ¹H NMR spectrum provide a detailed fingerprint of the molecule, allowing for unambiguous identification and the detection of structurally similar impurities.

  • Simultaneous Quantification of Multiple Components: A single ¹H NMR experiment can be used to identify and quantify the main compound, as well as any proton-containing impurities.

Experimental Workflow for meso-DAP Purity Validation by ¹H NMR

The following workflow outlines the key steps for accurately determining the purity of meso-DAP using ¹H NMR spectroscopy.

meso_DAP_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh meso-DAP sample dissolve Dissolve in D₂O weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR experiment (qNMR parameters) transfer->setup_nmr acquire_fid Acquire Free Induction Decay (FID) setup_nmr->acquire_fid process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_fid->process_fid integrate Integrate signals (meso-DAP and standard) process_fid->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for meso-DAP Purity Validation by NMR.

Detailed Experimental Protocol for ¹H qNMR

1. Sample Preparation: The Foundation of Accuracy

Accurate sample preparation is critical for reliable qNMR results.[12]

  • Choice of Solvent: Deuterium oxide (D₂O) is the solvent of choice for meso-DAP, as it readily dissolves this polar amino acid.[13][14] The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.[13][15][16]

  • Internal Standard Selection: An internal standard is a stable compound of known purity that is added to the sample.[17] It serves as a reference for quantification.[17] For meso-DAP in D₂O, a suitable internal standard is maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP).[17][18] The internal standard should have signals that do not overlap with the analyte signals, be soluble in the chosen solvent, and be non-reactive with the analyte.[5][18]

  • Weighing: Accurately weigh approximately 10-20 mg of the meso-DAP sample and a similar molar equivalent of the internal standard into a vial.[5] The use of a microbalance with at least 0.01 mg readability is recommended.

  • Dissolution and Transfer: Dissolve the weighed sample and internal standard in a precise volume of D₂O (typically 0.6-0.7 mL for a standard 5 mm NMR tube). Ensure complete dissolution before transferring the solution to the NMR tube.

2. NMR Data Acquisition: Ensuring Quantitative Conditions

To obtain a truly quantitative NMR spectrum, specific acquisition parameters must be employed.

  • Pulse Angle: A 90° pulse angle should be used to ensure maximum and uniform excitation of all protons.[17]

  • Relaxation Delay (d1): This is the time allowed for the protons to return to their equilibrium state before the next pulse. A sufficiently long relaxation delay is crucial for accurate integration. A general rule of thumb is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest. For small molecules like meso-DAP, a d1 of 30-60 seconds is often sufficient.[17]

  • Number of Scans: The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).

3. Data Processing and Purity Calculation

  • Processing: The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier transformation. Careful phasing and baseline correction are essential for accurate integration.

  • Integration: Integrate a well-resolved signal for meso-DAP and a signal for the internal standard.

  • Purity Calculation: The purity of the meso-DAP sample can be calculated using the following formula:[5]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • analyte = meso-DAP

    • std = Internal standard

Expected ¹H NMR Spectrum of meso-2,6-Diaminopimelate

The ¹H NMR spectrum of meso-DAP in D₂O is relatively simple and allows for straightforward analysis.

Proton Assignment Approximate Chemical Shift (ppm) Multiplicity Integration
H2, H63.8 - 4.0Triplet2H
H3, H5 (axial)1.8 - 2.0Multiplet2H
H3, H5 (equatorial)1.5 - 1.7Multiplet2H
H41.3 - 1.5Multiplet2H

Note: Chemical shifts can vary slightly depending on the pH and concentration.

Comparative Analysis with Alternative Purity Validation Methods

While NMR spectroscopy is a powerful tool, other analytical techniques are also employed for purity assessment. A comparative overview is essential for selecting the most appropriate method for a given research question.

Technique Principle Advantages Disadvantages Applicability to meso-DAP
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Provides structural and quantitative information.[7]- Non-destructive.- Inherently quantitative.[6][9]- Can identify and quantify unknown impurities.- Lower sensitivity compared to MS.- Requires more expensive instrumentation.Excellent: Provides definitive structural confirmation and accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[19]- High resolution and sensitivity.[19]- Well-established for amino acid analysis.[20]- Requires a reference standard for each component for quantification.[]- May require derivatization for detection.[19]- Does not provide definitive structural information for unknown impurities.Good: Effective for separating stereoisomers (with a chiral column) and other impurities. Often used in conjunction with NMR.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[22]- Extremely high sensitivity.[23]- Can provide molecular weight information.- Not inherently quantitative without labeled internal standards.[23]- Provides limited structural information for isomers.Good: Useful for confirming the molecular weight and for detecting trace impurities. Often coupled with HPLC (LC-MS).[24]
Elemental Analysis (EA) Determines the elemental composition of a sample.[25][26]- Provides the percentage of C, H, N, and other elements.[26]- Does not provide information on the molecular structure or stereochemistry.- Insensitive to impurities with the same elemental composition.[27]- Requires a relatively large amount of sample.Limited: Can confirm the elemental composition but cannot distinguish between isomers or identify most organic impurities.
Logical Relationships in Purity Analysis

Purity_Analysis_Logic cluster_question Primary Question cluster_methods Analytical Methods cluster_answers Information Provided purity_question Is the sample pure meso-DAP? nmr NMR Spectroscopy purity_question->nmr hplc HPLC purity_question->hplc ms Mass Spectrometry purity_question->ms ea Elemental Analysis purity_question->ea nmr_info Structure, Purity, Isomer identification nmr->nmr_info hplc_info Separation of components, Relative quantification hplc->hplc_info ms_info Molecular Weight, Trace impurity detection ms->ms_info ea_info Elemental Composition ea->ea_info

Caption: Logical Flow of Purity Analysis Questions and Methods.

Conclusion: An Integrated Approach to Purity Validation

For the rigorous demands of drug discovery and fundamental research, a single analytical technique is often insufficient to fully characterize a compound like meso-2,6-diaminopimelate. While HPLC, MS, and EA provide valuable information, NMR spectroscopy stands out as the most comprehensive single method for both structural confirmation and accurate purity determination.

A self-validating system for purity assessment should ideally involve an orthogonal approach. The primary method of choice is quantitative ¹H NMR due to its ability to provide an unbiased, quantitative measure of purity while simultaneously confirming the structure of the analyte and identifying any proton-bearing impurities. This should be complemented by a high-resolution separation technique like HPLC, particularly with a chiral column, to confirm the absence of other stereoisomers. Mass spectrometry can then be used to confirm the molecular weight and detect any non-protonated or trace-level impurities.

By adopting this multi-faceted approach, with NMR at its core, researchers can be confident in the purity of their meso-DAP, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. Retrieved from [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). Frontage Laboratories. Retrieved from [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018, September 2). YouTube. Retrieved from [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis | Chemistry. (2021, August 22). The Chemistry Tutorial. Retrieved from [Link]

  • Quantitative NMR Assays (qNMR) - Bruker. (n.d.). Bruker. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). Lab Setting. Retrieved from [Link]

  • Workflow and Analytical Strategies of HPLC for Amino Acid Determination. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Elemental analysis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry. (2012, June 8). Journal of Proteome Research. Retrieved from [Link]

  • Elemental analysis: operation & applications - Elementar. (n.d.). Elementar. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL. Retrieved from [Link]

  • Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing. Retrieved from [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021, August 13). Rapid Novor. Retrieved from [Link]

  • Structure–function analyses of two plant meso-diaminopimelate decarboxylase isoforms reveal that active-site gating provides stereochemical control. (n.d.). PMC. Retrieved from [Link]

  • A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP. (n.d.). PMC. Retrieved from [Link]

  • NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Trace Elemental Analysis. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved from [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). PMC. Retrieved from [Link]

  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. (2022, December 28). MDPI. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Advanced Botanical Consulting & Testing, Inc. Retrieved from [Link]

  • A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP. (2013, January 16). MDPI. Retrieved from [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (2024, July 2). The Journal of Organic Chemistry. Retrieved from [Link]

  • meso-diaminopimelate | C7H14N2O4 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How to Choose Deuterated NMR Solvents. (2026, January 3). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • Which solvents I should use for taking NMR of amino acid?. (2017, April 5). ResearchGate. Retrieved from [Link]

  • Stereochemistry of lysine formation by meso-diaminopimelate decarboxylase from wheat germ: use of 1H-13C NMR shift correlation to detect stereospecific deuterium labeling. (n.d.). PubMed. Retrieved from [Link]

  • Meso-2,6-Diaminoheptanedioate (ECMDB21665) (M2MDB002055). (2015, June 3). ECMDB. Retrieved from [Link]

  • Different Modes of Diaminopimelate Synthesis and Their Role in Cell Wall Integrity: a Study withCorynebacterium glutamicum. (n.d.). ASM Journals. Retrieved from [Link]

  • KEGG COMPOUND: C00680. (n.d.). Genome.jp. Retrieved from [Link]

  • The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. (2022, February 11). bioRxiv. Retrieved from [Link]

  • Synthesis of diaminopimelic acid containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. (n.d.). MOST Wiedzy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Meso-2,6-diaminopimelate(2-) proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and microbiologists on the logistical and safety complexities of specialized biochemicals. Meso-2,6-diaminopimelate(2-) (meso-DA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and microbiologists on the logistical and safety complexities of specialized biochemicals. Meso-2,6-diaminopimelate(2-) (meso-DAP)—the physiological dianion of meso-2,6-diaminopimelic acid—is a critical component in antibiotic drug discovery. Because it is a unique peptidoglycan precursor found in Gram-negative bacteria and certain Gram-positive rods, it is widely used in metabolic pulse-labeling assays to track cell wall synthesis[1].

However, its dual nature as both a standard chemical irritant and a frequent radiolabeling vehicle (when synthesized as [3H]-DAP) demands a highly structured operational and disposal plan. This guide provides self-validating protocols to ensure your laboratory maintains strict environmental compliance, scientific integrity, and personnel safety.

Physicochemical Profile and Hazard Causality

Before executing any disposal protocol, we must understand the material's physical properties. Meso-DAP is not highly toxic, but it presents specific irritant risks. Furthermore, introducing it into standard wastewater can inadvertently supply a limiting nutrient to environmental microbes, promoting unwanted bacterial blooms. Thus, drain disposal is strictly prohibited[2].

Table 1: Meso-2,6-Diaminopimelate(2-) Quantitative Data & Hazard Summary

Property / ParameterValue / Description
Chemical Formula C7H14N2O4
Molecular Weight 190.20 g/mol
CAS Number 583-93-7
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)
Recommended PPE Nitrile gloves, safety goggles, N95/P100 respirator (for dry powder)[2]

Step-by-Step Operational and Disposal Methodologies

The following protocols are designed as self-validating systems. By integrating verification steps directly into the workflow, you ensure that safety is mathematically and chemically confirmed rather than just assumed.

Protocol A: Routine Chemical Disposal (Non-Radioactive)

Causality: We utilize incineration rather than aqueous neutralization because thermal decomposition completely destroys the carbon-nitrogen backbone, preventing environmental contamination and mitigating its potential as a microbial nutrient[3].

  • Segregation: Collect all solid waste (used tubes, contaminated pipette tips, and residual powder) in a designated, sealable hazardous waste container.

  • Solvent Mixing (Liquid Waste): For aqueous solutions of meso-DAP, mix the material with a combustible solvent (e.g., ethanol or methanol waste streams) to facilitate incineration[3].

  • Labeling: Clearly label the container with "Non-Hazardous Biochemical Waste - Contains Meso-2,6-Diaminopimelic Acid" and applicable GHS pictograms.

  • Transfer: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service. The standard procedure is to burn the mixture in a chemical incinerator equipped with an afterburner and scrubber to capture NOx emissions[3].

  • Self-Validation Step: Visually verify complete dissolution in the combustible solvent before transfer; a clear solution confirms no particulate suspension remains, ensuring uniform thermal degradation during incineration.

Protocol B: Radioactive Mixed Waste Disposal ([3H]-DAP)

Causality: In peptidoglycan fragment release assays, meso-DAP is often tritiated[1]. Tritium ( 3 H) has a half-life of 12.3 years. Unlike 32 P, which can be held for decay-in-storage (DIS) over a few months, 3 H requires immediate transfer to long-term radioactive waste processing facilities.

  • Primary Containment: Collect all [3H]-DAP liquid waste in specialized, shatter-proof carboys approved by your Radiation Safety Officer (RSO).

  • Scintillation Segregation: Keep aqueous [3H]-DAP waste strictly separate from liquid scintillation fluid waste, as the organic solvents in scintillation cocktails require different EPA/NRC processing streams.

  • Shielding and Storage: While 3 H emits low-energy beta particles that do not penetrate standard plastic, secondary containment is mandatory to prevent spills.

  • Manifesting: Log the exact microcurie (µCi) activity added to the waste container. Transfer to the RSO for commercial low-level radioactive waste (LLRW) disposal.

  • Self-Validation Step: Perform a wipe test of the secondary containment and analyze via liquid scintillation counting (LSC). A result of <200 DPM (disintegrations per minute) confirms zero external tritium contamination prior to RSO transfer.

Protocol C: Spill Containment and Decontamination

Causality: Sweeping dry meso-DAP powder aerosolizes the particles, directly triggering its STOT SE 3 respiratory irritation hazard (H335)[3]. Wet-containment suppresses aerosolization.

  • Solid Spills: Do not sweep dry powder. Instead, soak up with an inert, damp absorbent material (e.g., wet paper towels) and place in a closed hazardous waste bin[3].

  • Liquid Spills: Cover drains immediately to prevent environmental discharge[2]. Absorb the spill with vermiculite or a universal chemical binder.

  • Washing: Wash the affected surface with copious amounts of soap and water to hydrolyze and remove residual traces[3][2].

  • Self-Validation Step: Post-cleanup, swab the spill area and check the pH with indicator paper (target pH ~7.0) to validate the complete removal of the acidic residue.

Workflow Visualization

To ensure these procedures are easily integrated into your lab's standard operating procedures (SOPs), the following logic tree dictates the operational flow from experiment to final disposal.

DAP_Disposal_Workflow A Meso-DAP Stock (C7H14N2O4) B Metabolic Labeling Assay A->B Reagent Prep C Is Isotope [3H] Present? B->C Post-Assay D Standard Aqueous Waste (Non-Radioactive) C->D No E Mixed Radioactive Waste ([3H] Contaminated) C->E Yes F Licensed Chemical Incinerator D->F Combustible Solvent Mix G RSO / LLRW Commercial Processing E->G Activity Log & Wipe Test

Fig 1: Meso-DAP operational workflow and segregated disposal pathways.

References

  • Toku-E. "DL-2,6-DIAMINOPIMELIC ACID Safety Data Sheet". Toku-E Life Science. Available at: ]">https://www.toku-e.com[3]

  • Sigma-Aldrich. "2,6-Diaminopimelic acid Safety Data Sheet". MilliporeSigma. Available at: ]">https://www.sigmaaldrich.com[2]

  • National Institutes of Health. "Analysis of peptidoglycan fragment release". PubMed Central (PMC). Available at: [Link]1]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Meso-2,6-diaminopimelate(2-)
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Meso-2,6-diaminopimelate(2-)
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